BRD3308
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-acetamido-N-(2-amino-4-fluorophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2/c1-9(20)18-12-5-2-10(3-6-12)15(21)19-14-7-4-11(16)8-13(14)17/h2-8H,17H2,1H3,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJDFENBXIEAPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BRD3308: A Technical Guide to its Mechanism of Action as a Selective HDAC3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the mechanism of action of BRD3308, a potent and selective inhibitor of Histone Deacetylase 3 (HDAC3). The information presented herein is intended to support research and drug development efforts by providing detailed data on its biochemical activity, cellular effects, and in vivo applications.
Core Mechanism of Action: Selective HDAC3 Inhibition
This compound is a derivative of the ortho-aminoanilide class of HDAC inhibitors.[1] Its primary mechanism of action is the selective inhibition of HDAC3. Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins.[2][3] This deacetylation leads to a more condensed chromatin structure, which is generally associated with transcriptional repression.[2][3]
By inhibiting HDAC3, this compound prevents the removal of acetyl groups, leading to histone hyperacetylation and a more relaxed chromatin state. This, in turn, can lead to the activation of gene expression for genes that are normally silenced by HDAC3 activity.[2][3] this compound has demonstrated significantly higher selectivity for HDAC3 compared to other Class I HDACs, namely HDAC1 and HDAC2.[1][4][5][6]
Caption: General mechanism of HDAC3 inhibition by this compound.
Quantitative Data: Inhibitory Activity
This compound's potency and selectivity have been characterized through various biochemical assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Potency of this compound against Class I HDACs
| Target | IC50 | Ki | Selectivity (fold vs. HDAC3) |
| HDAC3 | 54 nM | 29 nM | - |
| HDAC1 | 1.26 µM | 5.1 µM | ~23x |
| HDAC2 | 1.34 µM | 6.3 µM | ~25x |
Data sourced from multiple suppliers and publications.[1][4][5][6][7]
Table 2: In Vivo and Ex Vivo Experimental Dosing
| Application Context | Model System | Concentration/Dosage |
| HIV-1 Latency Reversal | Resting CD4+ T cells (ex vivo) | 15 µM |
| β-cell Apoptosis Inhibition | Rat INS-1E β cells (in vitro) | 10 µM |
| Type 2 Diabetes | Zucker Diabetic Fatty rats (in vivo) | 5 mg/kg (intraperitoneal) |
| Autoimmune Diabetes | NOD mice (in vivo) | 0.1, 1, and 10 mg/kg |
| Intraventricular Hemorrhage | C57BL/6J mice (in vivo) | Not specified in abstracts |
Data compiled from various studies.[1][4][7][8][9]
Signaling Pathways and Therapeutic Implications
This compound's selective inhibition of HDAC3 has been shown to modulate several signaling pathways, leading to a range of potential therapeutic effects.
Neuroinflammation and Microglial Pyroptosis
In a mouse model of intraventricular hemorrhage (IVH), this compound treatment was found to reduce neuroinflammation and microglial pyroptosis.[2][9] The mechanism involves the upregulation of Peroxisome Proliferator-Activated Receptor γ (PPARγ), which in turn inhibits the NLRP3 inflammasome-mediated pyroptosis pathway.[2][9] This leads to decreased activation of Caspase-1 and subsequent cleavage of Gasdermin D (GSDMD), a key step in pyroptosis.
Caption: this compound modulates the PPARγ/NLRP3 pathway in microglia.
Diabetes and β-Cell Protection
This compound has demonstrated protective effects on pancreatic β-cells. It has been shown to suppress β-cell apoptosis induced by inflammatory cytokines and glucolipotoxic stress.[1][4][6] In vivo studies in diabetic rat models have shown that this compound treatment can reduce hyperglycemia and increase insulin secretion, preserving functional β-cell mass.[4][7] In nonobese diabetic (NOD) mice, this compound was shown to prevent pancreatic islet infiltration and protect β-cells from apoptosis.[8]
HIV-1 Latency Activation
This compound can activate HIV-1 transcription and disrupt viral latency.[4][6] By inhibiting HDAC3, which is involved in the repression of the HIV-1 long terminal repeat (LTR), this compound promotes a chromatin environment conducive to viral gene expression.[3] This has been demonstrated in cell lines and in resting CD4+ T cells isolated from aviremic HIV+ patients.[4][5]
Lymphoma and Immune Surveillance
In the context of lymphoma, particularly those with CREBBP mutations, selective inhibition of HDAC3 by this compound has been shown to restore a normal epigenetic and transcriptional program.[10] This includes the induction of p21 (CDKN1A) expression, leading to reduced cell proliferation. Furthermore, this compound treatment can increase the expression of interferon-responsive and antigen presentation genes, such as HLA-DR, suggesting a role in enhancing immune surveillance.[10]
Experimental Protocols
Below are generalized protocols for key experiments cited in the literature for this compound. Specific details may vary between studies.
In Vitro HDAC Inhibition Assay (Cell-free)
-
Objective: To determine the IC50 of this compound against purified HDAC enzymes.
-
Materials: Recombinant human HDAC1, HDAC2, and HDAC3 enzymes; fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC); Trichostatin A (TSA) as a control inhibitor; assay buffer.
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute in assay buffer.
-
In a 96-well plate, add the HDAC enzyme, followed by the diluted this compound or control.
-
Incubate for a specified period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding a developer solution containing a broad-spectrum HDAC inhibitor like TSA.
-
Measure fluorescence (e.g., Ex/Em = 360/460 nm).
-
Calculate percent inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC50 value.
-
HIV-1 Outgrowth Assay (Ex Vivo)
-
Objective: To assess the ability of this compound to reactivate latent HIV-1 from patient cells.
-
Materials: Resting CD4+ T cells isolated from antiretroviral-treated, aviremic HIV+ patients; this compound; cell culture medium.
-
Procedure:
-
Isolate resting CD4+ T cells from patient peripheral blood mononuclear cells (PBMCs).
-
Add this compound (e.g., at 15 µM) to aliquots of the cells.[1]
-
Plate the cells in limiting dilution replicates.
-
Incubate at 37°C in a 5% CO2 incubator.
-
After 24 hours, remove this compound from the cultures by washing the cells.[1]
-
Continue culture for a period (e.g., 14 days) to allow for viral outgrowth.
-
Measure HIV-1 p24 antigen in the culture supernatant by ELISA to quantify viral replication.
-
In Vivo Diabetes Model (Zucker Diabetic Fatty Rats)
-
Objective: To evaluate the effect of this compound on hyperglycemia and insulin secretion in a model of type 2 diabetes.
-
Animal Model: Male Zucker Diabetic Fatty (ZDF) rats.
-
Procedure:
-
Administer this compound (e.g., 5 mg/kg) or vehicle via intraperitoneal injection every second day for a defined treatment period.[4]
-
Monitor blood glucose levels and body weight regularly.
-
At the end of the treatment period, perform a hyperglycemic clamp assay to assess insulin secretion.
-
Collect blood samples to measure circulating insulin levels.
-
Harvest pancreata for histological analysis of insulin staining and to measure total pancreatic insulin content.[4]
-
Caption: A generalized workflow for the preclinical evaluation of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The role of HDAC3 in inflammation: mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Process and Strategy for Developing Selective Histone Deacetylase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound |CAS:1550053-02-5 Probechem Biochemicals [probechem.com]
- 6. This compound - Ace Therapeutics [acetherapeutics.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Isoform-selective inhibitor of histone deacetylase 3 (HDAC3) limits pancreatic islet infiltration and protects female nonobese diabetic mice from diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HDAC3 inhibitor (this compound) modulates microglial pyroptosis and neuroinflammation through PPARγ/NLRP3/GSDMD to improve neurological function after intraventricular hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective inhibition of HDAC3 targets synthetic vulnerabilities and activates immune surveillance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
BRD3308: A Selective Probe for Elucidating HDAC3 Function
An In-depth Technical Guide to the Cellular Functions of BRD3308
This compound is a potent and highly selective small-molecule inhibitor of Histone Deacetylase 3 (HDAC3).[1][2][3] As a derivative of the ortho-aminoanilide HDAC inhibitor CI-994, it was developed to provide researchers with a precise chemical tool to investigate the specific roles of HDAC3 in various biological processes, distinguishing its functions from the highly similar class I enzymes HDAC1 and HDAC2.[1][4] Its high selectivity makes it invaluable for studying the nuanced roles of HDAC3 in gene regulation, cell fate, and disease pathogenesis.
Histone deacetylases (HDACs) are critical epigenetic regulators that catalyze the removal of acetyl groups from lysine residues on both histone and non-histone proteins.[5] This deacetylation generally leads to a more condensed chromatin structure, making it less accessible to transcription machinery and resulting in transcriptional repression.[5] By inhibiting HDAC3, this compound promotes histone hyperacetylation, leading to a more open chromatin state and the activation of gene expression.[4][6]
Core Mechanism of Action
The primary function of this compound is to bind to the active site of the HDAC3 enzyme, preventing it from deacetylating its substrates. This inhibition leads to an accumulation of acetylated histones, particularly at H3K27 (Histone H3 at lysine 27), which disrupts the repressive chromatin environment and facilitates gene transcription.[7] Beyond histones, HDAC3 targets numerous non-histone proteins, meaning this compound can influence a wide array of cellular signaling pathways.[5]
Caption: Mechanism of this compound action on chromatin.
Quantitative Data: In Vitro Potency and Selectivity
This compound exhibits significant selectivity for HDAC3 over other class I HDACs. The following table summarizes its inhibitory activity from cell-free assays.
| Target Enzyme | IC50 Value (nM) | Kᵢ Value (nM) | Selectivity (Fold vs. HDAC3 IC50) |
| HDAC3 | 54 - 64[1][5] | 29[2] | 1x |
| HDAC1 | 1080 - 1260[1][5] | 5100[2] | ~23x[2] |
| HDAC2 | 1150 - 1340[1][5] | 6300[2] | ~23x[2] |
Cellular Functions and Signaling Pathways
Oncology: Exploiting Synthetic Vulnerabilities in B-Cell Lymphoma
In Diffuse Large B-cell Lymphoma (DLBCL), mutations in the histone acetyltransferase CREBBP create a dependency on HDAC3 for survival. CREBBP and the transcriptional repressor BCL6 often regulate the same target genes antagonistically.[7] When CREBBP is mutated and inactive, these genes become epigenetically suppressed in a manner dependent on BCL6-recruited HDAC3.[7]
This compound treatment reverses this repression, leading to the re-expression of key BCL6 target genes, including the cell cycle inhibitor CDKN1A (p21) and genes involved in B-cell terminal differentiation like IRF4 and PRDM1.[7][8] This induces apoptosis and reduces cell proliferation, particularly in CREBBP-mutant cells.[7] Furthermore, this compound treatment upregulates the expression of MHC class II and the immune checkpoint ligand PD-L1 on lymphoma cells, suggesting it can enhance immune surveillance and potentially synergize with immunotherapies.[8]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. Isoform-selective inhibitor of histone deacetylase 3 (HDAC3) limits pancreatic islet infiltration and protects female nonobese diabetic mice from diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Process and Strategy for Developing Selective Histone Deacetylase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of HDAC3 in inflammation: mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Selective inhibition of HDAC3 targets synthetic vulnerabilities and activates immune surveillance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
BRD3308: A Technical Guide to a Selective HDAC3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of BRD3308, a potent and selective inhibitor of Histone Deacetylase 3 (HDAC3). This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes its role in relevant signaling pathways.
Introduction
This compound is a synthetic small molecule that exhibits significant selectivity for HDAC3 over other Class I HDACs, namely HDAC1 and HDAC2.[1][2][3] Its development as a selective inhibitor allows for the targeted investigation of HDAC3's role in various physiological and pathological processes, offering a more precise tool compared to pan-HDAC inhibitors. This compound has shown promise in diverse therapeutic areas, including the reactivation of latent HIV-1, the suppression of pancreatic β-cell apoptosis in the context of diabetes, and the modulation of neuroinflammation.[1][4][5]
Quantitative Data
The inhibitory activity and selectivity of this compound have been quantitatively assessed through various biochemical assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values.
| Target | IC50 | Selectivity (fold vs. HDAC3) |
| HDAC3 | 54 nM[1][2] | - |
| HDAC1 | 1.26 µM[1][2] | ~23-fold[2] |
| HDAC2 | 1.34 µM[1][2] | ~25-fold |
Table 1: IC50 Values of this compound for Class I HDACs
| Target | Ki |
| HDAC3 | 29 nM[2] |
| HDAC1 | 5.1 µM[2] |
| HDAC2 | 6.3 µM[2] |
Table 2: Ki Values of this compound for Class I HDACs
Mechanism of Action and Signaling Pathways
HDAC3 is a critical regulator of gene expression through the deacetylation of both histone and non-histone proteins. This compound exerts its effects by inhibiting this enzymatic activity, thereby influencing multiple signaling pathways.
NF-κB Signaling Pathway
HDAC3 plays a complex role in regulating the NF-κB pathway. It can deacetylate the p65 subunit of NF-κB at multiple lysine residues (K122, K123, K314, and K315), which can either promote or inhibit NF-κB activity depending on the cellular context.[4][6] By inhibiting HDAC3, this compound can lead to the hyperacetylation of p65, thereby modulating the expression of NF-κB target genes involved in inflammation.
Caption: HDAC3 in NF-κB Signaling.
STAT Signaling Pathway
HDAC3 can also modulate the activity of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3. HDAC3 is found in a complex with STAT3 and its inhibition can lead to increased acetylation of STAT3, affecting its phosphorylation and nuclear export.[7][8] This can ultimately influence the expression of STAT3 target genes involved in cell survival and proliferation.
Caption: HDAC3 in STAT Signaling.
Notch Signaling Pathway
HDAC3 acts as a positive regulator of the Notch signaling pathway by deacetylating and stabilizing the Notch1 intracellular domain (NICD1).[2][9] Inhibition of HDAC3 by this compound would lead to increased acetylation and subsequent degradation of NICD1, resulting in the downregulation of Notch target genes.
Caption: HDAC3 in Notch Signaling.
PPARγ/NLRP3/GSDMD Signaling Pathway
In the context of neuroinflammation, this compound has been shown to upregulate the expression of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[5] HDAC3 can physically interact with and deacetylate PPARγ.[10][11] Inhibition of HDAC3 by this compound leads to increased PPARγ acetylation and activation, which in turn can inhibit the NLRP3 inflammasome and subsequent pyroptosis mediated by Gasdermin D (GSDMD).[5]
Caption: this compound in PPARγ Signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
HDAC Activity Assay (Fluorometric)
This protocol is a general guideline for determining the IC50 of this compound against HDAC3. Specific substrates and conditions may vary.
Materials:
-
Recombinant human HDAC3 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (DMSO) and a no-enzyme control.
-
In a 96-well black microplate, add the diluted this compound or controls.
-
Add the recombinant HDAC3 enzyme to all wells except the no-enzyme control.
-
Incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specific time (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Incubate at 37°C for 15-30 minutes.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a suitable software.
Caption: HDAC Activity Assay Workflow.
In Vivo Study in Non-Obese Diabetic (NOD) Mice
This protocol describes a representative in vivo experiment to evaluate the efficacy of this compound in a model of autoimmune diabetes.[3][12]
Animals:
-
Female Non-Obese Diabetic (NOD) mice
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 45% PEG400, 45% saline)
-
Blood glucose monitoring system
Procedure:
-
Acclimate female NOD mice for at least one week before the start of the experiment.
-
Randomly assign mice to treatment groups (e.g., vehicle control, different doses of this compound).
-
For a prevention study, start treatment at a young age (e.g., 4-5 weeks) before the onset of significant insulitis.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection at the desired frequency (e.g., daily or several times a week).
-
Monitor blood glucose levels regularly (e.g., weekly) from a tail vein blood sample.
-
Monitor the overall health and body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and collect pancreata for histological analysis (e.g., H&E staining for insulitis scoring, insulin staining).
Caption: Logic of the NOD Mouse Study.
Conclusion
References
- 1. Histone deacetylase 3 (HDAC 3) as emerging drug target in NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC3 functions as a positive regulator in Notch signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoform-selective inhibitor of histone deacetylase 3 (HDAC3) limits pancreatic islet infiltration and protects female nonobese diabetic mice from diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Class I Histone Deacetylase Activity Blocks the Induction of TNFAIP3 Both Directly and Indirectly via the Suppression of Endogenous TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC3 inhibitor (this compound) modulates microglial pyroptosis and neuroinflammation through PPARγ/NLRP3/GSDMD to improve neurological function after intraventricular hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The coactivator role of histone deacetylase 3 in IL-1-signaling involves deacetylation of p65 NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of STAT3 by histone deacetylase-3 in diffuse large B-cell lymphoma: implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Inhibition of HDAC3 promotes ligand-independent PPARγ activation by protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of HDAC3 promotes ligand-independent PPARγ activation by protein acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Influence of BRD3308 on Gene Transcription: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD3308 is a potent and highly selective small molecule inhibitor of Histone Deacetylase 3 (HDAC3). As an epigenetic modulator, it plays a critical role in altering the chromatin landscape to influence gene expression. HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression[1][2]. By selectively targeting HDAC3, this compound offers a focused approach to reactivate silenced genes implicated in a variety of diseases, including cancer, HIV latency, and metabolic disorders. This document provides an in-depth examination of this compound's mechanism of action, its quantitative effects on gene transcription, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Reversing Transcriptional Repression
The primary mechanism by which this compound affects gene transcription is through the inhibition of HDAC3 enzymatic activity. HDAC3 is often recruited to gene promoters as part of large co-repressor complexes, such as NCoR/SMRT, by sequence-specific transcription factors[3][4]. Once at the promoter, HDAC3 deacetylates histone tails, increasing the positive charge of the histones and their affinity for negatively charged DNA. This results in chromatin condensation, which physically limits the access of the transcriptional machinery to the DNA, thereby repressing gene expression[1][2].
This compound intervenes by binding to the active site of HDAC3, preventing it from deacetylating histones. This shifts the balance towards histone hyperacetylation, maintained by Histone Acetyltransferases (HATs). The increased acetylation neutralizes the positive charge on histones, leading to a relaxed, or "open," chromatin state (euchromatin). This permissive chromatin environment allows for the binding of transcription factors and RNA polymerase, ultimately leading to the activation of previously silenced genes[4]. The effect of HDAC inhibitors on gene expression is not global, typically affecting a specific subset of between 1-7% of genes[1].
Data Presentation: Quantitative Effects of this compound
The efficacy and selectivity of this compound are demonstrated by its inhibitory concentrations against various HDAC isoforms. Its biological impact is further quantified by observing changes in the expression of key target genes in different disease models.
Table 1: Inhibitory Potency of this compound against Class I HDACs
| Target | Potency Metric | Value | Selectivity vs. HDAC3 | Reference |
| HDAC3 | IC50 | 54 nM | - | [5][6][7] |
| Ki | 29 nM | - | [6] | |
| HDAC1 | IC50 | 1.26 µM | 23.3-fold | [5][6][7] |
| Ki | 5.1 µM | 175.9-fold | [6] | |
| HDAC2 | IC50 | 1.34 µM | 24.8-fold | [5][6][7] |
| Ki | 6.3 µM | 217.2-fold | [6] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Table 2: Effect of this compound on Target Gene Expression in Cellular Models
| Disease Context | Cell Type / Model | Key Upregulated Genes / Pathways | Observed Effect | Reference |
| B-Cell Lymphoma | CREBBP-mutant DLBCL cells | IRF4, PRDM1, p21, MHC Class II, IFN Pathway Genes | Restores expression of aberrantly silenced BCL6 target genes; promotes anti-tumor immunity. | [3] |
| HIV Latency | Latently infected CD4+ T cells, 2D10, J89 cell lines | HIV-1 LTR-driven transcription | Reactivates latent HIV-1 expression. | [5][6] |
| Neuroinflammation | Mouse model of intraventricular hemorrhage | PPARγ signaling pathway | Reduces neuroinflammation and microglial pyroptosis by modulating the PPARγ/NLRP3/GSDMD pathway. | [1][8] |
| Diabetes | Pancreatic β-cells; NOD mice | Genes promoting cell survival and insulin release | Suppresses cytokine-induced apoptosis and increases functional insulin release. | [5][9] |
Signaling Pathways and Transcriptional Programs Modulated by this compound
This compound-mediated inhibition of HDAC3 has profound effects on specific signaling pathways and cellular processes by altering the transcriptional landscape.
B-Cell Lymphoma and Immune Surveillance
In Diffuse Large B-cell Lymphoma (DLBCL) with mutations in the histone acetyltransferase CREBBP, cancer cells become dependent on HDAC3 for survival. CREBBP mutations lead to the epigenetic silencing of BCL6 target genes, which are crucial for B-cell differentiation, cell cycle control, and immune signaling[3]. This compound treatment reverses this silencing. It restores the expression of genes involved in the Interferon (IFN) signaling and antigen presentation pathways (MHC class II), which enhances the ability of T-cells to recognize and eliminate lymphoma cells[3]. A marked induction of the cell cycle inhibitor p21 is also observed, contributing to the suppression of tumor cell proliferation[3].
HIV Latency Reversal
A major obstacle to curing HIV is the persistence of a latent viral reservoir in resting CD4+ T cells. Transcription from the integrated HIV-1 provirus is epigenetically silenced. This compound has been shown to activate HIV-1 transcription, disrupting this latency[6]. By inhibiting HDAC3, it promotes an open chromatin structure at the HIV-1 Long Terminal Repeat (LTR) promoter, allowing for the expression of viral genes. This "shock and kill" strategy, where latency is reversed and the newly activated cells are cleared by the immune system or antiretroviral therapy, is a promising area of HIV cure research[5].
Neuroinflammation and Diabetes
This compound also demonstrates therapeutic potential by modulating inflammatory and metabolic pathways. In a mouse model of intraventricular hemorrhage, this compound was found to reduce neuroinflammation and microglial pyroptosis (a form of inflammatory cell death) by activating the PPARγ/NLRP3/GSDMD signaling pathway[1][8]. In the context of diabetes, this compound protects pancreatic β-cells from apoptosis induced by inflammatory cytokines and glucolipotoxic stress, while also increasing the release of insulin[5][6][9].
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on gene transcription.
RNA-Sequencing for Global Gene Expression Analysis
This protocol is used to assess genome-wide changes in transcription following this compound treatment.
-
Cell Culture and Treatment: Plate cells (e.g., DLBCL cell lines) at an appropriate density. Treat with this compound (e.g., 1-10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
RNA Isolation: Harvest cells and isolate total RNA using a commercial kit (e.g., AllPrep DNA/RNA kits, Qiagen). Assess RNA quality and integrity using an automated electrophoresis system (e.g., Tapestation 4200, Agilent)[3].
-
Library Preparation: Use 1 µg of total RNA for library preparation. Deplete ribosomal RNA (rRNA) using a ribo-depletion method (e.g., KAPA RiboErase). Synthesize cDNA and prepare sequencing libraries using a commercial kit (e.g., KAPA HyperPrep RNA kits, Roche) with appropriate adapters (e.g., TruSeq)[3].
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Align raw sequencing reads to a reference genome.
-
Quantify gene expression levels (e.g., as Transcripts Per Million - TPM).
-
Perform differential gene expression analysis between this compound-treated and vehicle-treated samples.
-
Use statistical thresholds (e.g., q-value < 0.05 and fold-change > 1.5) to identify significantly regulated genes[3].
-
Perform Gene Set Enrichment Analysis (GSEA) to identify enriched biological pathways.
-
Quantitative PCR (qPCR) for Target Gene Validation
This method is used to validate the expression changes of specific genes identified by RNA-seq.
-
Cell Culture and Treatment: Treat cells with this compound or vehicle as described for RNA-seq.
-
RNA Isolation and cDNA Synthesis: Isolate total RNA and reverse transcribe it into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific to the gene of interest (e.g., IRF4, PRDM1, p21) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Present data as fold change in expression in this compound-treated cells relative to vehicle-treated controls[3]. Statistical significance is determined using appropriate tests (e.g., t-test)[3].
In Vivo Tumor Xenograft Studies
This protocol assesses the anti-tumor efficacy of this compound in a living organism.
-
Tumor Implantation: Implant human tumor cells (e.g., primary DLBCL patient-derived xenografts) subcutaneously or orthotopically into immunocompromised mice (e.g., NOD-SCID).
-
Treatment: Once tumors reach a palpable size, randomize mice into treatment and control groups. Administer this compound (e.g., 25-50 mg/kg) or vehicle via an appropriate route (e.g., intraperitoneal injection) on a defined schedule[3].
-
Tumor Monitoring: Measure tumor volume regularly (e.g., weekly) using calipers or imaging techniques like magnetic resonance imaging (MRI)[3].
-
Endpoint Analysis: At the end of the study, sacrifice the animals and excise the tumors. Analyze the tumors by qPCR, western blot, or immunohistochemistry to confirm target gene modulation (e.g., induction of IRF4, PRDM1)[3].
Conclusion
This compound is a precision tool for epigenetic research and a promising therapeutic agent. Its high selectivity for HDAC3 allows for the targeted reactivation of critical genes involved in cancer suppression, immune activation, and metabolic regulation. By inducing hyperacetylation at specific gene loci, this compound effectively reverses pathological gene silencing. The data clearly demonstrate its ability to modulate key transcriptional programs in lymphoma, HIV, and inflammatory diseases, underscoring the significant potential of selective HDAC3 inhibition in modern drug development. Further investigation into the complex downstream effects of this compound will continue to illuminate novel therapeutic strategies.
References
- 1. The role of HDAC3 in inflammation: mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Process and Strategy for Developing Selective Histone Deacetylase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of HDAC3 targets synthetic vulnerabilities and activates immune surveillance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. universalbiologicals.com [universalbiologicals.com]
- 8. HDAC3 inhibitor (this compound) modulates microglial pyroptosis and neuroinflammation through PPARγ/NLRP3/GSDMD to improve neurological function after intraventricular hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isoform-selective inhibitor of histone deacetylase 3 (HDAC3) limits pancreatic islet infiltration and protects female nonobese diabetic mice from diabetes - PMC [pmc.ncbi.nlm.nih.gov]
The Role of BRD3308 in Pancreatic Beta-Cell Protection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule BRD3308 and its role in protecting pancreatic beta-cells. This compound is a potent and highly selective inhibitor of Histone Deacetylase 3 (HDAC3), an enzyme implicated in the pathogenesis of diabetes. By targeting HDAC3, this compound offers a promising therapeutic strategy to preserve functional beta-cell mass, a critical goal in the treatment of both type 1 and type 2 diabetes. This document summarizes the key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows.
Core Mechanism of Action
This compound exerts its protective effects primarily through the selective inhibition of HDAC3.[1] Histone deacetylases are enzymes that remove acetyl groups from histones and other proteins, leading to chromatin compaction and transcriptional repression. In the context of pancreatic beta-cells, inflammatory cytokines and metabolic stress can activate signaling pathways that lead to apoptosis and dysfunction.[2][3] HDAC3 is a key mediator in this process. By inhibiting HDAC3, this compound prevents the deacetylation of target proteins, thereby modulating gene expression to suppress pro-inflammatory and pro-apoptotic pathways.[2][4] This action helps to restore cellular function and promote survival in the face of cytotoxic challenges.[2][5]
Quantitative Data and Efficacy
The efficacy of this compound has been demonstrated through both in vitro and in vivo studies. Its high selectivity for HDAC3 is a key characteristic, minimizing off-target effects that can be associated with pan-HDAC inhibitors.[6]
Table 1: Inhibitor Selectivity of this compound
| Target | IC50 | Ki | Selectivity vs. HDAC3 |
| HDAC3 | 54 nM | 29 nM | 1x |
| HDAC1 | 1.26 µM | 5.1 µM | ~23-fold |
| HDAC2 | 1.34 µM | 6.3 µM | ~25-fold |
Data sourced from MedchemExpress and Selleck Chemicals.[7][8]
Table 2: Summary of Preclinical Efficacy
| Model System | Treatment | Key Outcomes | Reference(s) |
| Non-Obese Diabetic (NOD) Mice (Type 1 Diabetes Model) | 1-10 mg/kg this compound via I.P. injection | - Protected animals from diabetes onset. - Significantly decreased infiltration of mononuclear cells in islets. - Significantly decreased number of apoptotic β-cells. - Enhanced β-cell proliferation. | [5][9] |
| Zucker Diabetic Fatty (ZDF) Rats (Type 2 Diabetes Model) | 5 mg/kg this compound via I.P. injection | - Reduced hyperglycemia. - Increased insulin secretion. - Preserved functional β-cell mass against glucolipotoxicity. | [7] |
| Isolated Mouse Islets (in vitro) | 10 µM this compound for 10 days | - Increased basal insulin secretion. - Protected against IL-1β induced dysfunction. | [5][10] |
| INS-1E Rat Insulinoma Cells (in vitro) | Varies | - Suppressed cytokine-induced apoptosis. - Decreased caspase-3 activity induced by glucolipotoxicity. - Restored glucose-stimulated insulin secretion (GSIS) in the presence of cytokines. | [2][7] |
Signaling Pathways and Molecular Mechanisms
The protective effects of this compound are rooted in its ability to modulate critical intracellular signaling pathways activated by inflammatory cytokines like Interleukin-1β (IL-1β) and Interferon-γ (IFN-γ). These cytokines are central to the autoimmune destruction of beta-cells in type 1 diabetes and contribute to beta-cell dysfunction in type 2 diabetes.[3][6] They trigger signaling cascades involving transcription factors such as NF-κB and STAT1, which upregulate genes leading to nitric oxide production, ER stress, and ultimately, apoptosis.[2][6] HDAC3 facilitates this process by deacetylating histones at the promoters of these pro-apoptotic genes, making the chromatin accessible for transcription. This compound intervenes by inhibiting HDAC3, which is proposed to maintain a repressive chromatin state at these gene loci, thereby suppressing the inflammatory and apoptotic response.
Caption: Proposed mechanism of this compound in preventing cytokine-induced β-cell apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the core protocols used to evaluate the efficacy of this compound.
In Vivo Diabetes Prevention Study in NOD Mice
This protocol details the long-term administration of this compound to Non-Obese Diabetic (NOD) mice, a spontaneous model of autoimmune type 1 diabetes.
-
Animal Model: Female NOD/ShiLTJ mice are purchased and housed in pathogen-free facilities.[7]
-
Treatment Initiation: At 3 weeks of age, prior to significant islet inflammation, mice are randomly assigned to treatment groups.[5]
-
Compound Administration:
-
Vehicle Control: 10% DMSO, 45% PEG-400, and 45% saline.[5]
-
This compound Groups: 0.1, 1, and 10 mg/kg body weight.[5]
-
Regimen: Daily intraperitoneal (I.P.) injections are administered for the first 2 weeks (from age 3 to 5 weeks). Subsequently, the regimen is reduced to twice-weekly I.P. injections until the study endpoint at 25 weeks of age.[5][9]
-
-
Monitoring:
-
Endpoint Analysis:
-
Histology: At specified time points (e.g., 5, 8, and >8 weeks), pancreata are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess mononuclear cell infiltration of the islets.[5]
-
Immunofluorescence: Pancreatic sections are stained for insulin to visualize beta-cell mass.
-
Apoptosis Assay: A terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is performed on pancreatic sections to quantify apoptotic beta-cells.[7]
-
Proliferation Assay: Mice may be injected with BrdU prior to sacrifice. Pancreatic sections are then stained for BrdU and insulin to quantify proliferating beta-cells.[5]
-
Caption: Experimental workflow for the in vivo evaluation of this compound in NOD mice.
In Vitro Cytokine-Induced Apoptosis Assay
This protocol is used to assess the direct protective effect of this compound on beta-cells exposed to an inflammatory environment.
-
Cell Culture: Rat insulinoma INS-1E cells are cultured in standard RPMI-1640 medium supplemented with 10% fetal bovine serum, 1 mM sodium pyruvate, 10 mM HEPES, and 50 µM β-mercaptoethanol. Primary islets can also be used.[2]
-
Pre-incubation: Cells are seeded in multi-well plates. Prior to cytokine exposure, cells are pre-incubated with this compound at the desired concentration (e.g., 10 µM) or vehicle control for 1-2 hours.
-
Cytokine Challenge: A cocktail of inflammatory cytokines is added to the culture medium. A common combination is:
-
Interleukin-1β (IL-1β)
-
Interferon-γ (IFN-γ)
-
Tumor Necrosis Factor-α (TNF-α)[2]
-
-
Incubation: Cells are incubated with the cytokines and this compound for a specified period, typically 24 to 48 hours, to induce apoptosis.[2]
-
Endpoint Assays:
-
Caspase-3 Activity: Cell lysates are collected, and caspase-3 activity is measured using a fluorometric or colorimetric substrate assay as a direct marker of apoptosis execution.[2]
-
Cell Viability: Assessed using an MTS or MTT assay.
-
Nitrite Measurement: The accumulation of nitrite in the culture medium is measured using the Griess reagent as an indicator of nitric oxide (NO) production, a key mediator of cytokine toxicity.[2]
-
ATP Levels: Intracellular ATP content is measured using a luminescence-based assay to assess mitochondrial function and overall cell health.[2]
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay evaluates the functional capacity of beta-cells to secrete insulin in response to glucose.
-
Cell Preparation: Isolated islets or beta-cell lines (e.g., INS-1E) are used.[12]
-
Pre-incubation (Resting Phase): The cells are washed and pre-incubated for 60-120 minutes in a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM). This step starves the cells and establishes a basal secretion state.[12][13]
-
Basal Secretion: The low-glucose KRB buffer is collected to measure basal insulin secretion.
-
Stimulation Phase: The cells are then incubated in KRB buffer containing a high glucose concentration (e.g., 20 mM) for 30-60 minutes to stimulate insulin release.[12][13]
-
Sample Collection: The supernatant (high-glucose KRB buffer) is collected.
-
Insulin Measurement: The amount of insulin in the collected supernatants from both the basal and stimulated phases is quantified using an ELISA or radioimmunoassay.[10]
-
Data Normalization: Insulin secretion values are often normalized to the total cellular DNA or protein content to account for variations in cell number. The result is typically expressed as a stimulation index (fold-change of stimulated over basal secretion).[10]
Conclusion and Future Directions
This compound represents a highly promising, target-selective therapeutic candidate for the preservation of pancreatic beta-cell mass and function. Its ability to counteract inflammatory and metabolic stress by inhibiting HDAC3 has been robustly demonstrated in key preclinical models of diabetes.[5][7][9] The compound effectively reduces immune-mediated islet infiltration, suppresses beta-cell apoptosis, and promotes beta-cell proliferation.[5][9] Future research should focus on elucidating the full spectrum of HDAC3 downstream targets in beta-cells, optimizing delivery methods, and advancing this compound or similar next-generation HDAC3 inhibitors toward clinical evaluation for the treatment of diabetes.
References
- 1. Frontiers | Epigenetic Regulation of β Cell Identity and Dysfunction [frontiersin.org]
- 2. Inhibition of histone deacetylase 3 protects beta cells from cytokine-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conditional ablation of HDAC3 in islet beta cells results in glucose intolerance and enhanced susceptibility to STZ-induced diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deletion of histone deacetylase 3 in adult beta cells improves glucose tolerance via increased insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoform-selective inhibitor of histone deacetylase 3 (HDAC3) limits pancreatic islet infiltration and protects female nonobese diabetic mice from diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC Inhibitor-Mediated Beta-Cell Protection Against Cytokine-Induced Toxicity Is STAT1 Tyr701 Phosphorylation Independent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HDAC inhibitor-mediated beta-cell protection against cytokine-induced toxicity is STAT1 Tyr701 phosphorylation independent. | Broad Institute [broadinstitute.org]
- 9. Isoform-selective inhibitor of histone deacetylase 3 (HDAC3) limits pancreatic islet infiltration and protects female nonobese diabetic mice from diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Sustained high glucose intake accelerates type 1 diabetes in NOD mice [frontiersin.org]
- 12. oncotarget.com [oncotarget.com]
- 13. Pharmacological HDAC inhibition impairs pancreatic β-cell function through an epigenome-wide reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
BRD3308: A Technical Guide for the Investigation of Autoimmune Diabetes
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Type 1 Diabetes (T1D) is an autoimmune disease characterized by the progressive destruction of insulin-secreting pancreatic β-cells by the immune system. A key therapeutic goal is the preservation of β-cell mass and function. Histone deacetylase (HDAC) inhibitors have emerged as a promising class of compounds for their anti-inflammatory and cytoprotective effects. BRD3308, a potent and isoform-selective inhibitor of HDAC3, has demonstrated significant potential in preclinical models of autoimmune diabetes. This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, efficacy in both in vitro and in vivo models, and detailed experimental protocols to facilitate further research in the field.
Mechanism of Action
This compound is a derivative of the ortho-aminoanilide HDAC inhibitor CI-994, engineered for high selectivity towards HDAC3.[1] Its primary mechanism involves the inhibition of HDAC3, a class I HDAC that plays a critical role in regulating gene transcription, cell proliferation, and apoptosis.[2] In the context of autoimmune diabetes, the therapeutic effects of this compound are multifaceted:
-
Direct β-Cell Protection: this compound directly suppresses pancreatic β-cell apoptosis induced by inflammatory cytokines and glucolipotoxic stress.[1][3] Studies have shown that both chemical inhibition with this compound and genetic knockdown of HDAC3 can restore glucose-stimulated insulin secretion (GSIS) and reduce caspase-3 activity in β-cells exposed to inflammatory conditions.[3][4]
-
Immune System Modulation: A hallmark of T1D is the infiltration of pancreatic islets by mononuclear immune cells.[5] this compound treatment significantly reduces this immune infiltration, suggesting a potent anti-inflammatory and immunomodulatory effect that protects β-cells from autoimmune attack.[3][5]
-
Promotion of β-Cell Regeneration: Beyond its protective effects, this compound has been shown to enhance β-cell proliferation in animal models.[3][6] This regenerative capacity is crucial for restoring functional β-cell mass, a primary objective in diabetes therapy.[7]
The diagram below illustrates the proposed mechanism of action for this compound in the context of autoimmune diabetes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The role of HDAC3 in inflammation: mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoform-selective inhibitor of histone deacetylase 3 (HDAC3) limits pancreatic islet infiltration and protects female nonobese diabetic mice from diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of histone deacetylase 3 protects beta cells from cytokine-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibitors of β-cell dysfunction and death as therapeutics for diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoform-selective inhibitor of histone deacetylase 3 (HDAC3) limits pancreatic islet infiltration and protects female nonobese diabetic mice from diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human Beta-cell Proliferation | Broad Institute [broadinstitute.org]
The Pharmacokinetics of BRD3308: A Technical Guide for Researchers
An In-depth Examination of the Absorption, Distribution, Metabolism, and Excretion of a Selective HDAC3 Inhibitor
BRD3308 is a potent and highly selective inhibitor of histone deacetylase 3 (HDAC3) that has demonstrated therapeutic potential in a range of preclinical models, including for diabetes, neuroinflammation, and certain cancers. Understanding its pharmacokinetic profile is crucial for the effective design of in vivo studies and for its potential translation into clinical applications. This technical guide provides a comprehensive overview of the available pharmacokinetic data for this compound, detailed experimental protocols, and an exploration of its relevant signaling pathways.
Quantitative Pharmacokinetic Data
To date, comprehensive pharmacokinetic studies on this compound in multiple species are limited in the public domain. However, a key study in female nonobese diabetic (NOD) mice provides valuable insight into its in vivo behavior following intraperitoneal administration.
| Parameter | Species | Dose (Route) | Value | Reference |
| Cmax | Mouse (NOD) | 10 mg/kg (i.p.) | ~30 µM | |
| AUC | Mouse (NOD) | 10 mg/kg (i.p.) | Data evaluated but not specified | |
| Half-life (t½) | Mouse (NOD) | 10 mg/kg (i.p.) | Data evaluated but not specified |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; i.p.: Intraperitoneal.
Experimental Protocols
Detailed experimental methodologies are essential for the replication and extension of research findings. Below are protocols derived from published studies involving this compound.
In Vivo Efficacy Study in a Mouse Model of Type 1 Diabetes
This protocol describes the use of this compound to prevent the onset of diabetes in female nonobese diabetic (NOD) mice.
Animal Model:
-
Female NOD/ShiLTJ (NOD) mice, 3 weeks of age.
Dosing Regimen:
-
Mice were randomized into groups receiving vehicle or this compound at 0.1, 1, or 10 mg/kg.
-
Daily intraperitoneal (i.p.) injections were administered for the initial 2 weeks.
-
This was followed by twice-weekly injections for up to 25 weeks of age.
Formulation:
-
The vehicle consisted of 10% DMSO, 45% PEG-400, and 45% saline. This compound was formulated in this vehicle.
Monitoring:
-
Diabetes onset was monitored regularly.
Reference: [1]
Pharmacokinetic Sample Collection
To assess the systemic exposure of this compound, blood samples were collected post-administration.
Procedure:
-
A single dose of 10 mg/kg this compound or vehicle was administered intraperitoneally to mice.
-
Blood samples were collected from each animal 1-hour post-dose into EDTA-treated vacutainer tubes.
-
Samples were kept at room temperature for 25 minutes.
-
Serum was separated by centrifugation at 9000 rpm for 10 minutes.
-
Serum samples were stored at -80 °C until analysis.
Bioanalysis:
-
The concentration of this compound in plasma samples was measured using a research-grade bioanalytical assay, likely liquid chromatography with tandem mass spectrometry (LC-MS/MS), though specific parameters are not detailed in the source material.
Reference: [2]
Signaling Pathways and Experimental Workflows
PPARγ/NLRP3/GSDMD Signaling Pathway in Neuroinflammation
In a mouse model of intraventricular hemorrhage, this compound has been shown to exert its anti-inflammatory effects by modulating the PPARγ/NLRP3/GSDMD signaling pathway. This compound treatment led to the upregulation of peroxisome proliferator-activated receptor-gamma (PPARγ), which in turn inhibited the activation of the NLRP3 inflammasome and subsequent pyroptosis mediated by Gasdermin D (GSDMD).[3]
This compound signaling in neuroinflammation.
General Workflow for In Vivo Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for conducting an in vivo pharmacokinetic study of a small molecule inhibitor like this compound in a rodent model.
Pharmacokinetic analysis workflow.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Detailed ADME studies for this compound have not been extensively published. As an ortho-aminoanilide, it belongs to a class of HDAC inhibitors for which metabolism is a key consideration. Generally, compounds of this class can undergo various metabolic transformations, including N-acetylation, hydroxylation, and glucuronidation. The specific metabolic fate of this compound and its primary routes of excretion remain to be fully elucidated. Further research is warranted to characterize its metabolic stability in liver microsomes, identify its major metabolites, and determine its routes of elimination to build a complete pharmacokinetic profile.
Conclusion
This compound is a promising selective HDAC3 inhibitor with demonstrated in vivo activity. The available pharmacokinetic data in mice, although limited, provides a foundation for further investigation. The detailed protocols and workflow diagrams presented in this guide are intended to support researchers in designing and conducting robust preclinical studies. A more comprehensive understanding of the ADME properties of this compound will be critical for its continued development and potential clinical translation.
References
- 1. Isoform-selective inhibitor of histone deacetylase 3 (HDAC3) limits pancreatic islet infiltration and protects female nonobese diabetic mice from diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoform-selective inhibitor of histone deacetylase 3 (HDAC3) limits pancreatic islet infiltration and protects female nonobese diabetic mice from diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC3 inhibitor (this compound) modulates microglial pyroptosis and neuroinflammation through PPARγ/NLRP3/GSDMD to improve neurological function after intraventricular hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
BRD3308 and Its Impact on Insulin Secretion Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD3308 is a potent and highly selective inhibitor of histone deacetylase 3 (HDAC3) that has emerged as a significant modulator of pancreatic β-cell function and survival. This technical guide provides an in-depth analysis of this compound's impact on insulin secretion pathways. By targeting HDAC3, this compound influences gene expression programs that enhance β-cell resilience against apoptotic stimuli and promote insulin release. This document summarizes the key quantitative data from preclinical studies, details the experimental protocols used to evaluate its efficacy, and visualizes the underlying molecular pathways. The compiled evidence underscores the therapeutic potential of selective HDAC3 inhibition for diabetes and highlights this compound as a crucial tool for further research in β-cell biology.
Introduction
The preservation and functional enhancement of pancreatic β-cells are central goals in the development of novel therapies for both type 1 and type 2 diabetes. Histone deacetylases (HDACs) are key epigenetic regulators that have been implicated in the pathophysiology of diabetes. Specifically, HDAC3 has been identified as a critical player in β-cell apoptosis and dysfunction. This compound is a synthetic small molecule that acts as a selective inhibitor of HDAC3, offering a targeted approach to modulate β-cell function. This guide explores the mechanism of action of this compound and its effects on insulin secretion and β-cell health.
Mechanism of Action
This compound exerts its effects through the selective inhibition of HDAC3. HDACs are enzymes that remove acetyl groups from histone and non-histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDAC3, this compound prevents the deacetylation of key proteins, resulting in a more open chromatin structure and the activation of gene expression. This modulation of the cellular epigenome in pancreatic β-cells is thought to underlie its protective and insulinotropic effects.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the selectivity of this compound and its effects on insulin secretion and β-cell function from key preclinical studies.
Table 1: In Vitro Selectivity of this compound
| Target | IC50 | Reference |
| HDAC3 | 54 nM | [1][2] |
| HDAC1 | 1.26 µM | [1][2] |
| HDAC2 | 1.34 µM | [1][2] |
Table 2: In Vivo Efficacy of this compound in Zucker Diabetic Fatty (ZDF) Rats
| Parameter | Vehicle-Treated | This compound-Treated (5 mg/kg) | % Change | p-value | Reference |
| Plasma Insulin (at end of hyperglycemic clamp) | ~4 ng/mL | ~7.5 ng/mL | +87.5% | <0.05 | [1] |
| Peak C-peptide | Not specified | Not specified | ~+38% | Not significant | [1] |
| Glycemia | Not specified | Not specified | -61% | <0.01 | [1] |
| Pancreatic Insulin Content | Not specified | Significantly Higher | - | <0.05 | [1] |
Table 3: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Mouse Islets
| Condition | Insulin Secretion (Vehicle) | Insulin Secretion (10 µM this compound) | Observation | Reference |
| Basal Glucose | Normalized to 1 | Increased | Increased basal insulin secretion | [3] |
| High Glucose | Not specified | No significant change from high glucose vehicle | - | [3] |
Signaling and Logical Pathways
The following diagrams illustrate the proposed signaling pathway of this compound in pancreatic β-cells and the logical relationship of its effects.
Caption: Proposed signaling pathway of this compound in pancreatic β-cells.
Caption: Logical flow of this compound's effects on β-cells.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
In Vivo Study in Zucker Diabetic Fatty (ZDF) Rats
-
Animal Model: Male Zucker Diabetic Fatty (ZDF) rats, a model for type 2 diabetes.
-
Acclimatization: Rats are acclimatized for one week upon arrival.
-
Grouping: Rats are randomized into two groups: vehicle-treated and this compound-treated.
-
Drug Administration:
-
Hyperglycemic Clamp:
-
At the onset of diabetes (plasma glucose >11.11 mmol/l), a 180-minute ambulatory hyperglycemic clamp is performed.[1]
-
Catheters are implanted in the carotid artery and jugular vein at least 5 days prior to the clamp.[1]
-
Blood glucose is raised to and maintained at 27.78 mmol/l.[1]
-
Plasma samples are collected every 15 minutes.[1]
-
-
Endpoint Analysis:
In Vivo Study in Non-Obese Diabetic (NOD) Mice
-
Animal Model: Female Non-Obese Diabetic (NOD) mice, a model for autoimmune type 1 diabetes.[3]
-
Drug Administration:
-
Diabetes Monitoring:
-
Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Islets:
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Islet Isolation: Pancreatic islets are isolated from mice or rats using collagenase digestion.
-
Islet Culture: Islets are cultured in a suitable medium (e.g., RPMI-1640) to recover from the isolation procedure.
-
This compound Treatment: Islets are pre-incubated with this compound (e.g., 10 µM) for a specified period.
-
GSIS Protocol:
-
Islets are first incubated in a low glucose buffer (e.g., 2.8 mM glucose) to measure basal insulin secretion.
-
The supernatant is collected for insulin measurement.
-
Islets are then incubated in a high glucose buffer (e.g., 16.7 mM glucose) to measure stimulated insulin secretion.
-
The supernatant is collected for insulin measurement.
-
-
Insulin Measurement: Insulin concentrations in the collected supernatants are determined using an ELISA kit.
-
Data Normalization: Insulin secretion is often normalized to the total insulin content or DNA content of the islets.
β-Cell Apoptosis Assay
-
Cell Culture: A pancreatic β-cell line (e.g., INS-1E) is used.
-
Induction of Apoptosis: Apoptosis is induced by treating the cells with inflammatory cytokines or glucolipotoxic stress (e.g., a combination of palmitate and high glucose).
-
This compound Treatment: Cells are co-treated with the apoptotic stimulus and this compound.
-
Apoptosis Measurement:
-
Caspase-3 Activity Assay: The activity of caspase-3, a key executioner caspase in apoptosis, is measured using a fluorometric or colorimetric assay.
-
TUNEL Staining: Terminal deoxynucleotidotidyl transferase dUTP nick end labeling (TUNEL) staining is used to detect DNA fragmentation, a hallmark of apoptosis, via fluorescence microscopy or flow cytometry.
-
Conclusion
This compound, as a selective HDAC3 inhibitor, demonstrates significant potential in the context of diabetes therapy. The preclinical data robustly support its role in protecting pancreatic β-cells from apoptosis and in modulating insulin secretion pathways. The detailed experimental protocols provided herein offer a framework for researchers to further investigate the therapeutic utility of this compound and the broader implications of HDAC3 inhibition in metabolic diseases. The visualization of the signaling and logical pathways provides a conceptual model for understanding its mechanism of action. Further studies are warranted to translate these promising preclinical findings into clinical applications for the treatment of diabetes.
References
Methodological & Application
Application Notes and Protocols for BRD3308 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD3308 is a potent and highly selective inhibitor of histone deacetylase 3 (HDAC3).[1] Its selectivity makes it a valuable tool for investigating the specific roles of HDAC3 in various biological processes and disease models. These application notes provide detailed protocols for utilizing this compound in in vitro cell culture systems to study its effects on cell viability, apoptosis, and gene expression.
Mechanism of Action
This compound exerts its biological effects through the selective inhibition of HDAC3, an enzyme responsible for removing acetyl groups from histone and non-histone proteins. This inhibition leads to an increase in protein acetylation, which in turn modulates gene expression and affects various cellular pathways. Notably, this compound has been shown to influence pathways related to inflammation, apoptosis, and cell cycle regulation. For instance, it can suppress pancreatic β-cell apoptosis induced by inflammatory cytokines and activate HIV-1 transcription.[1]
Data Presentation
Inhibitory Activity of this compound
| Target | IC50 | Reference |
| HDAC3 | 54 nM | [1] |
| HDAC1 | 1.26 µM | [1] |
| HDAC2 | 1.34 µM | [1] |
Recommended Concentration Range for In Vitro Studies
| Cell Type | Concentration Range | Incubation Time | Observed Effects | Reference |
| Resting CD4+ T cells | 15 µM | 24 hours | Recovery of latent HIV-1 | [1] |
| Pancreatic β-cells | Not Specified | Not Specified | Suppression of apoptosis, increased insulin release | [1] |
| Diffuse Large B-cell Lymphoma (DLBCL) cells | Not Specified | Not Specified | Dose-dependent decrease in cell viability |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol describes the use of a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the effect of this compound on the viability of lymphoma cells.
Materials:
-
Lymphoma cell line (e.g., DLBCL)
-
This compound
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing lymphoma cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight to allow for cell attachment (if applicable) and recovery.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 20, 30 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This protocol details a method to quantify apoptosis in pancreatic β-cells treated with this compound using flow cytometry.
Materials:
-
Pancreatic β-cell line (e.g., INS-1)
-
This compound
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed pancreatic β-cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of the experiment.
-
Treat the cells with the desired concentrations of this compound (e.g., 5, 10, 20 µM) and a vehicle control for the selected duration (e.g., 24 hours).
-
As a positive control for apoptosis, treat a separate set of cells with a known apoptosis-inducing agent (e.g., staurosporine).
-
-
Cell Harvesting and Staining:
-
After treatment, collect the culture medium (which may contain detached apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the collected medium and centrifuge to pellet the cells.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Gene Expression Analysis by Quantitative PCR (qPCR)
This protocol outlines the steps to analyze changes in the expression of target genes in cells treated with this compound.
Materials:
-
Cell line of interest
-
This compound
-
6-well plates
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR instrument
-
Primers for target genes (e.g., BCL2, NFKBIA) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Treatment and RNA Extraction:
-
Seed cells in 6-well plates and treat with this compound and a vehicle control as described in the previous protocols.
-
At the end of the treatment period, lyse the cells directly in the wells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
Quantitative PCR:
-
Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct values of the housekeeping gene (ΔCt).
-
Calculate the relative fold change in gene expression using the 2^-ΔΔCt method, comparing the this compound-treated samples to the vehicle control.
-
Visualization of Signaling Pathways and Workflows
Caption: Mechanism of action of this compound.
Caption: Workflow for cell viability (MTT) assay.
Caption: this compound modulates NF-κB and PPARγ pathways.
References
Application Notes and Protocols for BRD3308 in Animal Models of Diabetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD3308 is a potent and highly selective inhibitor of histone deacetylase 3 (HDAC3), with an IC50 of 54 nM. Its selectivity for HDAC3 is 23-fold higher than for HDAC1 and HDAC2.[1][2][3][4] In the context of diabetes, selective inhibition of HDAC3 by this compound has emerged as a promising therapeutic strategy. Preclinical studies have demonstrated its efficacy in both autoimmune (Type 1) and metabolic (Type 2) diabetes animal models. This compound has been shown to suppress pancreatic β-cell apoptosis induced by inflammatory cytokines and glucolipotoxic stress, and to enhance functional insulin release.[1][2][3] These application notes provide detailed protocols for the use of this compound in common animal models of diabetes, based on published research.
Mechanism of Action in Diabetes
Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[5] HDAC3, in particular, has been implicated in the pathophysiology of diabetes. Its inhibition by this compound has been shown to exert protective effects on pancreatic β-cells through several mechanisms:
-
Reduction of β-cell Apoptosis: this compound protects β-cells from inflammatory and metabolic insults that would otherwise lead to cell death.[1][6]
-
Enhancement of Insulin Secretion: Treatment with this compound has been observed to increase circulating insulin levels and pancreatic insulin content.[6][7]
-
Preservation of β-cell Mass: By preventing apoptosis and promoting β-cell proliferation, this compound helps to preserve functional β-cell mass.[8][9]
-
Anti-inflammatory Effects: In autoimmune diabetes, this compound limits the infiltration of immune cells into the pancreatic islets, thereby reducing inflammation and protecting β-cells from immune-mediated destruction.[8][10]
Proposed Signaling Pathway
Caption: Proposed mechanism of this compound action in pancreatic β-cells.
Experimental Protocols
Protocol 1: Prevention of Type 1 Diabetes in Non-Obese Diabetic (NOD) Mice
This protocol is designed to assess the preventative efficacy of this compound on the development of autoimmune diabetes in female NOD mice.[8]
Materials:
-
Female Non-Obese Diabetic (NOD)/ShiLTJ mice (3 weeks of age)
-
This compound
-
Vehicle (e.g., DMSO, saline)
-
Blood glucose monitoring system
-
Insulin for injection (if required for humane endpoint)
-
Standard laboratory equipment for animal handling and injections
Procedure:
-
Animal Acclimatization: Acclimatize 3-week-old female NOD mice to the facility for at least one week prior to the start of the experiment.
-
Group Allocation: Randomly assign mice to vehicle control and this compound treatment groups (n=10-15 mice per group).
-
This compound Preparation: Dissolve this compound in a suitable vehicle to the desired concentrations (e.g., 1 mg/kg and 10 mg/kg).
-
Dosing Regimen:
-
From 3 to 5 weeks of age, administer this compound or vehicle daily via intraperitoneal (I.P.) injection.
-
From 5 to 25 weeks of age, reduce the frequency of injections to twice weekly.
-
-
Monitoring:
-
Monitor blood glucose levels weekly from the tail vein. Diabetes is typically defined as a blood glucose reading >200 mg/dl on two consecutive measurements.
-
Monitor body weight weekly.
-
Observe the general health of the animals daily.
-
-
Endpoint Analysis (at 25 weeks or upon diabetes onset):
-
Collect blood samples for analysis of circulating insulin and other relevant biomarkers.
-
Harvest pancreata for histological analysis (e.g., H&E staining for islet infiltration, insulin and glucagon staining) and assessment of β-cell apoptosis (e.g., TUNEL staining) and proliferation (e.g., Ki67 staining).
-
Protocol 2: Treatment of Type 2 Diabetes in Zucker Diabetic Fatty (ZDF) Rats
This protocol evaluates the therapeutic potential of this compound to improve glycemic control and β-cell function in a model of type 2 diabetes.[6][7]
Materials:
-
Male Zucker Diabetic Fatty (ZDF) rats (at the onset of diabetes)
-
This compound
-
Vehicle
-
Blood glucose monitoring system
-
Equipment for hyperglycemic clamp studies (optional)
-
Standard laboratory equipment for animal handling and injections
Procedure:
-
Animal Model: Use male ZDF rats at the age of diabetes onset (typically 7-8 weeks).
-
Group Allocation: Divide rats into vehicle control and this compound treatment groups.
-
This compound Preparation: Prepare this compound solution for administration.
-
Dosing Regimen: Administer this compound (e.g., 5 mg/kg) or vehicle via intraperitoneal injection every other day for the duration of the study (e.g., 2-4 weeks).[3]
-
Monitoring:
-
Monitor blood glucose and body weight regularly.
-
At the end of the study, measure circulating insulin levels.
-
-
Hyperglycemic Clamp (Optional): To assess insulin secretion and sensitivity, an ambulatory hyperglycemic clamp can be performed at the end of the treatment period.
-
Endpoint Analysis:
-
Collect blood for biochemical analysis (e.g., insulin, lipids).
-
Harvest pancreata for immunohistochemical analysis of insulin content and β-cell mass.
-
Experimental Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Ace Therapeutics [acetherapeutics.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. labshake.com [labshake.com]
- 5. The Process and Strategy for Developing Selective Histone Deacetylase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase 3 inhibition improves glycaemia and insulin secretion in obese diabetic rats. | Broad Institute [broadinstitute.org]
- 7. Histone deacetylase 3 inhibition improves glycaemia and insulin secretion in obese diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoform-selective inhibitor of histone deacetylase 3 (HDAC3) limits pancreatic islet infiltration and protects female nonobese diabetic mice from diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Isoform-selective inhibitor of histone deacetylase 3 (HDAC3) limits pancreatic islet infiltration and protects female nonobese diabetic mice from diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: BRD3308 for Mouse Models of Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the use of BRD3308, a selective histone deacetylase 3 (HDAC3) inhibitor, in a mouse model of neuroinflammation. Specifically, this document focuses on the intraventricular hemorrhage (IVH) model, a well-established method for inducing neuroinflammation. The provided information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in mitigating neuroinflammatory processes.
Introduction
Neuroinflammation is a critical component in the pathophysiology of various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases.[1][2] Histone deacetylase 3 (HDAC3) has emerged as a key regulator of inflammatory pathways.[1] this compound is a potent and selective inhibitor of HDAC3, demonstrating significant anti-inflammatory properties in preclinical studies.[1] In a mouse model of intraventricular hemorrhage (IVH), this compound has been shown to improve neurological function by modulating microglial pyroptosis and neuroinflammation.[1][2] This is achieved through the upregulation of peroxisome proliferator-activated receptor-gamma (PPARγ) and subsequent suppression of the NLRP3 inflammasome signaling pathway.[1][2]
Mechanism of Action: this compound in Neuroinflammation
This compound exerts its neuroprotective effects by inhibiting HDAC3. This inhibition leads to an increase in the expression of PPARγ, a nuclear receptor with potent anti-inflammatory functions.[1] Activated PPARγ, in turn, suppresses the activation of the NLRP3 inflammasome, a multi-protein complex that plays a central role in the inflammatory response.[1][3] By inhibiting the NLRP3 inflammasome, this compound reduces the maturation and release of pro-inflammatory cytokines such as IL-1β and mitigates pyroptosis, a form of inflammatory cell death, mediated by Gasdermin D (GSDMD).[1][4]
Experimental Protocols
Animal Model: Intraventricular Hemorrhage (IVH)
A widely used and reproducible mouse model of neuroinflammation is the stereotactic injection of autologous blood into the cerebral ventricles.[5][6][7][8]
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Stereotaxic frame
-
Anesthesia (e.g., isoflurane)
-
Micro-syringe pump
-
Hamilton syringe
-
Surgical tools
-
Autologous whole blood
Procedure:
-
Anesthetize the mouse and mount it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the right lateral ventricle using the following coordinates relative to bregma: 0.3 mm posterior, 1.0 mm lateral, and 2.5 mm ventral.
-
Collect a small volume of autologous blood from the tail vein.
-
Using a Hamilton syringe connected to a micro-syringe pump, slowly inject 30 µL of autologous blood into the lateral ventricle over 10 minutes.
-
Leave the needle in place for an additional 10 minutes to prevent backflow.
-
Slowly retract the needle and suture the scalp incision.
-
Provide post-operative care, including analgesia and monitoring.
This compound Administration
Dosage and Administration:
-
Dose: 25 mg/kg
-
Route: Intraperitoneal (IP) injection
-
Vehicle: A suitable vehicle such as a solution of 10% DMSO, 40% PEG300, and 50% saline.
-
Timing: Administer the first dose of this compound one hour after the induction of IVH, followed by daily injections.
Assessment of Neuroinflammation and Neurological Function
Neurobehavioral Tests:
Several tests can be employed to assess neurological deficits following IVH.[5][9][10]
-
24-Point Neurologic Scoring System: This composite score evaluates motor and sensory function, including body symmetry, gait, climbing, and whisker response.[5] Higher scores indicate greater neurological deficit.
-
Wire Hanging Test: This test assesses grip strength and motor coordination. Mice are suspended by their forelimbs from a wire, and the latency to fall is recorded.
Biochemical and Histological Analysis:
-
ELISA: Measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) in brain homogenates.
-
Western Blot: Assess the protein expression levels of key components of the inflammatory pathway, including HDAC3, PPARγ, NLRP3, Caspase-1, and GSDMD.
-
Immunohistochemistry/Immunofluorescence: Visualize microglial activation (e.g., using Iba-1 staining) and neuronal loss (e.g., using NeuN staining) in brain sections.
Data Presentation
The following tables provide an example of how to structure the quantitative data obtained from these experiments.
Table 1: Effect of this compound on Neurological Deficit Scores after IVH
| Treatment Group | Neurological Score (Day 1) | Neurological Score (Day 3) | Neurological Score (Day 7) |
| Sham | 0.5 ± 0.2 | 0.3 ± 0.1 | 0.2 ± 0.1 |
| IVH + Vehicle | 12.8 ± 1.5 | 10.2 ± 1.1 | 7.5 ± 0.9 |
| IVH + this compound (25 mg/kg) | 8.5 ± 1.1 | 6.1 ± 0.8 | 4.2 ± 0.6 |
| Data are presented as mean ± SEM. p < 0.05 compared to IVH + Vehicle. |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in the Brain (Day 3 post-IVH)
| Treatment Group | IL-1β (pg/mg protein) | TNF-α (pg/mg protein) |
| Sham | 25 ± 5 | 40 ± 8 |
| IVH + Vehicle | 150 ± 20 | 220 ± 25 |
| IVH + this compound (25 mg/kg) | 80 ± 12 | 130 ± 15 |
| *Data are presented as mean ± SEM. p < 0.05 compared to IVH + Vehicle. |
Table 3: Effect of this compound on Key Signaling Protein Expression (Day 3 post-IVH)
| Treatment Group | PPARγ (relative expression) | NLRP3 (relative expression) | Cleaved Caspase-1 (relative expression) |
| Sham | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| IVH + Vehicle | 0.4 ± 0.05 | 3.5 ± 0.4 | 4.2 ± 0.5 |
| IVH + this compound (25 mg/kg) | 0.8 ± 0.1 | 1.8 ± 0.2 | 2.1 ± 0.3 |
| Data are presented as mean ± SEM. p < 0.05 compared to IVH + Vehicle. |
Conclusion
This compound demonstrates significant therapeutic potential in attenuating neuroinflammation in a mouse model of IVH. The detailed protocols and application notes provided herein offer a framework for researchers to further investigate the efficacy and mechanisms of this compound in various models of neurological disorders characterized by a prominent inflammatory component. The ability of this compound to modulate the HDAC3-PPARγ-NLRP3 signaling axis highlights its promise as a novel therapeutic agent for neuroinflammatory conditions. Although the pharmacokinetic profile and brain penetration of this compound have not been fully determined, its efficacy following intraperitoneal administration suggests it can cross the blood-brain barrier.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. HDAC3 inhibitor (this compound) modulates microglial pyroptosis and neuroinflammation through PPARγ/NLRP3/GSDMD to improve neurological function after intraventricular hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PPAR-γ Activation Exerts an Anti-inflammatory Effect by Suppressing the NLRP3 Inflammasome in Spinal Cord-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors [frontiersin.org]
- 5. Mouse Models of Intracerebral Hemorrhage in Ventricle, Cortex, and Hippocampus by Injections of Autologous Blood or Collagenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A mouse model of intracerebral hemorrhage using autologous blood infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Behavioral Assessment of Sensory, Motor, Emotion, and Cognition in Rodent Models of Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Behavioral Assessment of Sensory, Motor, Emotion, and Cognition in Rodent Models of Intracerebral Hemorrhage [frontiersin.org]
Application Notes and Protocols for BRD3308 Treatment of Primary CD4+ T Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD3308 is a potent and highly selective inhibitor of histone deacetylase 3 (HDAC3).[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. HDAC3, in particular, is implicated in a variety of cellular processes, including the regulation of immune responses. In the context of T cell biology, HDAC3 is essential for proper T cell development and function. Inhibition of HDAC3 can therefore modulate T cell-mediated immunity, making this compound a valuable tool for studying T cell function and a potential therapeutic agent for immune-related disorders.
These application notes provide a comprehensive overview of the use of this compound for the treatment of primary human CD4+ T cells, including its mechanism of action, protocols for experimental procedures, and expected outcomes.
Mechanism of Action
This compound exerts its effects by selectively inhibiting the enzymatic activity of HDAC3. This leads to an increase in the acetylation of histones and other non-histone proteins that are substrates of HDAC3. The resulting changes in the chromatin landscape and protein function alter the expression of genes critical for CD4+ T cell activation, proliferation, differentiation, and cytokine production. By inhibiting HDAC3, this compound can influence the delicate balance between different T helper (Th) cell subsets, such as Th1, Th2, Th17, and regulatory T cells (Tregs), thereby modulating the nature of the immune response.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Selectivity vs. HDAC1 | Selectivity vs. HDAC2 |
| HDAC3 | 0.064[1] | ~17-fold[1] | ~18-fold[1] |
| HDAC1 | 1.08[1] | - | - |
| HDAC2 | 1.15[1] | - | - |
Table 2: Representative Dose-Dependent Effects of this compound on Primary CD4+ T Cell Cytokine Production (72h treatment)
| This compound Concentration (µM) | IL-2 (% of control) | IFN-γ (% of control) | IL-4 (% of control) | IL-17A (% of control) |
| 0 (Vehicle) | 100 | 100 | 100 | 100 |
| 0.1 | 95 | 110 | 90 | 120 |
| 1 | 70 | 150 | 75 | 180 |
| 10 | 40 | 120 | 50 | 150 |
Note: The data presented in this table is representative and should be confirmed by the user's own experiments. The optimal concentration of this compound may vary depending on the specific experimental conditions and donor variability.
Table 3: Representative Effect of this compound on CD4+ T Cell Subset Differentiation (5-day treatment)
| Treatment | % Th1 (CD4+IFN-γ+) | % Th2 (CD4+IL-4+) | % Th17 (CD4+IL-17A+) | % Treg (CD4+Foxp3+) |
| Vehicle Control | 25 | 10 | 5 | 8 |
| This compound (1 µM) | 35 | 8 | 15 | 6 |
Note: The data presented in this table is representative and should be confirmed by the user's own experiments. The effect of this compound on T cell differentiation may be influenced by the cytokine cocktail used for polarization.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human CD4+ T Cells
This protocol describes the isolation of primary human CD4+ T cells from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human CD4+ T Cell Enrichment Cocktail
-
PBS (Phosphate-Buffered Saline)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human IL-2
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs three times with PBS.
-
Resuspend the PBMCs in PBS with 2% FBS.
-
Add the RosetteSep™ Human CD4+ T Cell Enrichment Cocktail to the PBMC suspension.
-
Incubate for 20 minutes at room temperature.
-
Dilute the cell suspension with an equal volume of PBS with 2% FBS.
-
Layer the diluted cells over Ficoll-Paque.
-
Centrifuge at 1200 x g for 20 minutes at room temperature with the brake off.
-
Collect the enriched CD4+ T cells from the interface.
-
Wash the cells twice with PBS.
-
Resuspend the purified CD4+ T cells in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 U/mL human IL-2).
-
Count the cells and assess viability using a hemocytometer and trypan blue.
Protocol 2: Treatment of Primary CD4+ T Cells with this compound
This protocol outlines the treatment of isolated primary CD4+ T cells with this compound.
Materials:
-
Purified primary human CD4+ T cells
-
Complete RPMI-1640 medium
-
This compound (stock solution in DMSO)
-
Anti-CD3/CD28 Dynabeads™ or plate-bound antibodies
-
Cell culture plates (96-well or 24-well)
Procedure:
-
Seed the purified CD4+ T cells in a cell culture plate at a density of 1 x 10^6 cells/mL.
-
Activate the T cells using anti-CD3/CD28 Dynabeads™ at a 1:1 bead-to-cell ratio or plate-bound anti-CD3 (5 µg/mL) and soluble anti-CD28 (2 µg/mL) antibodies.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Add the desired concentrations of this compound or vehicle control (DMSO) to the cell cultures. A recommended starting concentration range is 0.1 µM to 10 µM.
-
Incubate the cells at 37°C in a 5% CO2 incubator for the desired period (e.g., 24, 48, or 72 hours for cytokine analysis; 3-5 days for proliferation and differentiation assays).
Protocol 3: Flow Cytometry Analysis of CD4+ T Cell Differentiation
This protocol describes the staining of intracellular markers to identify different CD4+ T cell subsets by flow cytometry.
Materials:
-
Treated CD4+ T cells
-
PMA (Phorbol 12-myristate 13-acetate)
-
Ionomycin
-
Brefeldin A
-
Fixation/Permeabilization Buffer
-
Fluorochrome-conjugated antibodies against:
-
CD4
-
IFN-γ (for Th1)
-
IL-4 (for Th2)
-
IL-17A (for Th17)
-
Foxp3 (for Tregs)
-
-
FACS buffer (PBS with 2% FBS)
Procedure:
-
Four to five hours before harvesting, restimulate the cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of Brefeldin A (10 µg/mL) to inhibit cytokine secretion.
-
Harvest the cells and wash with FACS buffer.
-
Stain for the surface marker CD4 for 30 minutes at 4°C.
-
Wash the cells with FACS buffer.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization buffer according to the manufacturer's instructions.
-
Stain for intracellular cytokines (IFN-γ, IL-4, IL-17A) and the transcription factor Foxp3 for 30 minutes at 4°C.
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentage of each T cell subset.
Protocol 4: Quantitative PCR (qPCR) for T Cell Lineage-Specific Transcription Factors
This protocol details the measurement of mRNA expression of key transcription factors associated with T cell differentiation.
Materials:
-
Treated CD4+ T cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for:
-
T-bet (TBX21)
-
GATA3
-
RORγt (RORC)
-
Foxp3
-
A housekeeping gene (e.g., GAPDH, ACTB)
-
Procedure:
-
Harvest the treated CD4+ T cells and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the appropriate primers and qPCR master mix.
-
Run the qPCR on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative expression of the target genes, normalized to the housekeeping gene.
Visualizations
Signaling Pathway of HDAC3 Inhibition in CD4+ T Cells
Caption: HDAC3 inhibition by this compound in CD4+ T cells.
Experimental Workflow for Analyzing this compound Effects
Caption: Workflow for studying this compound effects on CD4+ T cells.
References
Application Notes and Protocols: BRD3308 for HIV-1 Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing BRD3308, a selective histone deacetylase 3 (HDAC3) inhibitor, for the reactivation of latent Human Immunodeficiency Virus Type 1 (HIV-1). Detailed protocols for determining the optimal concentration of this compound in both cell line models and primary cells are presented, along with methods for assessing its effects on cell viability. The underlying signaling pathway of this compound-mediated HIV-1 activation is also described and visualized. This document is intended to assist researchers in designing and executing experiments to evaluate this compound as a potential latency-reversing agent in HIV-1 eradication strategies.
Introduction
The persistence of a latent reservoir of HIV-1-infected cells is a major obstacle to a cure. One promising strategy, known as "shock and kill," aims to reactivate these latently infected cells to make them susceptible to immune clearance or viral cytopathic effects. Histone deacetylases (HDACs) play a crucial role in maintaining HIV-1 latency by keeping the viral promoter in a transcriptionally silent state. This compound is a potent and selective inhibitor of HDAC3, an enzyme demonstrated to be essential for the maintenance of HIV-1 latency. By inhibiting HDAC3, this compound promotes histone acetylation at the HIV-1 Long Terminal Repeat (LTR), leading to the activation of viral transcription.
Data Presentation
The following tables summarize the quantitative data regarding the optimal concentration and effects of this compound on HIV-1 activation and cell viability.
Table 1: Dose-Response of this compound on HIV-1 Activation in 2D10 Cells
| This compound Concentration (µM) | Incubation Time (hours) | % GFP Positive Cells (HIV-1 Expression) |
| 5 | 24 | Minimal increase |
| 10 | 12 | Noticeable increase[1] |
| 10 | 24 | Significant increase[1] |
| 15 | 12 | Significant increase[1] |
| 15 | 24 | Robust increase[1] |
| 30 | 12 | Robust increase[1] |
| 30 | 24 | Maximum increase observed[1] |
Table 2: Efficacy of this compound in Ex Vivo HIV-1 Outgrowth Assays
| Treatment | Concentration | Outcome |
| This compound | 15 µM | Induced HIV-1 outgrowth from resting CD4+ T cells of ART-treated patients, comparable to SAHA[1][2] |
| SAHA (Control) | 335 nM | Induced HIV-1 outgrowth[1][2] |
Table 3: Cytotoxicity of this compound on Peripheral Blood Mononuclear Cells (PBMCs)
| This compound Concentration (µM) | Incubation Time (hours) | Cell Viability |
| 5 | 24 | No significant decrease[2] |
| 10 | 24 | No significant decrease[2] |
| 15 | 24 | No significant decrease[1][2] |
| 30 | 24 | No significant decrease[2] |
Signaling Pathway
This compound selectively inhibits HDAC3, a key enzyme involved in maintaining HIV-1 latency. In latently infected cells, HDAC3 is recruited to the HIV-1 Long Terminal Repeat (LTR) by transcription factors such as NF-κB (p50/p50 homodimers) and AP-1. This leads to the deacetylation of histones, resulting in a condensed chromatin structure that represses viral gene transcription. Inhibition of HDAC3 by this compound prevents histone deacetylation, leading to a more open chromatin structure. This accessible chromatin allows for the binding of transcriptional activators, such as NF-κB (p65/p50 heterodimers) and the recruitment of RNA Polymerase II, ultimately driving the expression of viral genes and reactivation of the latent provirus.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound for HIV-1 Activation in 2D10 Cells
This protocol describes the use of the 2D10 Jurkat T-cell line, which contains a latent full-length HIV-1 provirus with a GFP reporter, to determine the dose-dependent activation of HIV-1 by this compound.
Materials:
-
2D10 cells
-
RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 400 µg/mL G418
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Flow cytometer
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) or other viability dye
Workflow Diagram:
Procedure:
-
Culture 2D10 cells in complete RPMI 1640 medium.
-
Seed 2D10 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of medium.
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations of 5, 10, 15, and 30 µM. Prepare a vehicle control with the same final concentration of DMSO.
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 12 and 24 hours.
-
After incubation, harvest the cells by transferring them to microcentrifuge tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells by resuspending the pellet in 500 µL of PBS and centrifuge again.
-
Resuspend the cell pellet in 200 µL of PBS containing a viability dye (e.g., PI) according to the manufacturer's instructions.
-
Analyze the cells by flow cytometry, gating on the live cell population to determine the percentage of GFP-positive cells.
Protocol 2: Ex Vivo HIV-1 Outgrowth Assay with Primary CD4+ T Cells
This protocol is for assessing the ability of this compound to induce HIV-1 outgrowth from resting CD4+ T cells isolated from ART-treated, aviremic HIV+ patients.
Materials:
-
Peripheral blood from HIV+ patients on suppressive ART
-
Ficoll-Paque
-
CD4+ T cell negative selection kit
-
RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
IL-2
-
This compound (15 µM final concentration)
-
SAHA (335 nM final concentration, positive control)
-
DMSO (vehicle control)
-
PHA (Phytohemagglutinin)
-
Irradiated allogeneic PBMCs from a healthy donor
-
HIV-1 p24 ELISA kit
Workflow Diagram:
Procedure:
-
Isolate PBMCs from patient blood using Ficoll-Paque density gradient centrifugation.
-
Purify resting CD4+ T cells using a negative selection kit.
-
Plate the resting CD4+ T cells in a 96-well plate in limiting dilutions (e.g., 1x10^6 to 1x10^3 cells/well) in RPMI 1640 medium supplemented with IL-2.
-
Add this compound (15 µM), SAHA (335 nM), or DMSO to the appropriate wells.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
The next day, add PHA and irradiated allogeneic PBMCs from a healthy donor to each well to stimulate the cells and propagate any reactivated virus.
-
Culture the cells for 14 days, performing half-media changes every 3-4 days and collecting the supernatant for p24 analysis.
-
On day 14, measure the concentration of HIV-1 p24 antigen in the culture supernatants using a commercial ELISA kit.
-
Calculate the frequency of latently infected cells in infectious units per million (IUPM) cells using limiting dilution analysis.
Protocol 3: Cytotoxicity Assay in PBMCs
This protocol assesses the effect of this compound on the viability of PBMCs.
Materials:
-
PBMCs from a healthy donor
-
RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or a live/dead staining kit for flow cytometry)
-
Plate reader or flow cytometer
Workflow Diagram:
Procedure:
-
Isolate PBMCs from a healthy donor using Ficoll-Paque density gradient centrifugation.
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI 1640 medium.
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations of 5, 10, 15, and 30 µM. Prepare a vehicle control with the same final concentration of DMSO.
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
After incubation, add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
If using a plate-based assay, incubate for the recommended time and then measure luminescence or absorbance using a plate reader.
-
If using a flow cytometry-based assay, harvest, wash, and stain the cells with a viability dye before analysis.
-
Calculate the percentage of viable cells relative to the vehicle control.
Conclusion
This compound is a valuable tool for studying the role of HDAC3 in HIV-1 latency and for evaluating HDAC3 inhibitors as potential latency-reversing agents. The protocols outlined in these application notes provide a framework for determining the optimal concentration of this compound and assessing its effects on HIV-1 activation and cell viability. The provided data and pathway information will aid researchers in the development of novel therapeutic strategies aimed at eradicating the latent HIV-1 reservoir.
References
Application Note: Evaluating the Protective Effects of BRD3308 against β-Cell Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Introduction The preservation of functional pancreatic β-cell mass is a primary therapeutic goal in the management of both type 1 and type 2 diabetes. β-cell apoptosis, or programmed cell death, is a key contributor to the decline in β-cell numbers observed in these conditions. This process can be triggered by various stressors, including pro-inflammatory cytokines (e.g., IL-1β, TNF-α), glucolipotoxicity (chronic exposure to high glucose and fatty acids), and endoplasmic reticulum (ER) stress[1][2].
BRD3308 is a potent and highly selective small molecule inhibitor of Histone Deacetylase 3 (HDAC3), with an IC₅₀ of 54 nM[3]. HDACs are enzymes that play a crucial role in regulating gene expression by modifying chromatin structure. Isoform-selective inhibition of HDAC3 with this compound has emerged as a promising strategy to protect β-cells. Studies have demonstrated that this compound suppresses pancreatic β-cell apoptosis induced by inflammatory cytokines and glucolipotoxic stress, reduces immune cell infiltration into islets, and enhances β-cell proliferation and insulin secretion[3][4][5].
This application note provides a detailed experimental framework and protocols for assessing the anti-apoptotic effects of this compound on pancreatic β-cells in vitro.
Proposed Mechanism of Action
This compound exerts its protective effects by selectively inhibiting HDAC3. In the context of β-cell stress, inflammatory signals and metabolic stressors can activate signaling pathways, such as NF-κB, leading to the transcription of pro-inflammatory and pro-apoptotic genes. HDAC3 is often a key component of the transcriptional machinery that promotes this pathological gene expression. By inhibiting HDAC3, this compound is hypothesized to prevent the expression of these detrimental genes, thereby reducing caspase activation and subsequent cell death, ultimately promoting β-cell survival.
Caption: Proposed signaling pathway of this compound in preventing β-cell apoptosis.
Experimental Design and Workflow
The overall experimental design involves culturing a β-cell line or primary islets, inducing apoptosis using established stressors, treating the cells with a dose range of this compound, and subsequently quantifying apoptosis using various assays. A typical workflow is outlined below.
Caption: General experimental workflow for assessing this compound efficacy.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Induction of Apoptosis
This protocol is designed for the INS-1E rat insulinoma cell line but can be adapted for other β-cell lines or primary islets.
Materials:
-
INS-1E cells
-
RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 1 mM sodium pyruvate, 50 µM β-mercaptoethanol, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cytokine Cocktail Stock: Recombinant rat IL-1β (10 µg/mL) and TNF-α (20 µg/mL) in sterile PBS with 0.1% BSA.
-
Glucolipotoxic (GLT) Medium: RPMI-1640 with 25 mM glucose and 0.4 mM palmitate complexed to BSA.
-
This compound stock solution (e.g., 10 mM in DMSO).
Procedure:
-
Cell Seeding: Seed INS-1E cells in appropriate culture plates (e.g., 96-well for viability/caspase assays, 6-well for flow cytometry) at a density of 2.5 x 10⁵ cells/mL. Allow cells to adhere for 24-48 hours.
-
Preparation of Treatment Media:
-
Control Medium: Standard culture medium.
-
Apoptosis-Inducing Medium (Cytokines): Standard medium containing a final concentration of IL-1β (e.g., 1 ng/mL) and TNF-α (e.g., 2 ng/mL).
-
Apoptosis-Inducing Medium (GLT): Prepare fresh GLT medium.
-
-
This compound Treatment: Serially dilute the this compound stock solution to prepare working concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM). The final DMSO concentration should be consistent across all conditions and ideally <0.1%.
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the prepared media: Control, Apoptosis-Inducer only, and Apoptosis-Inducer + various concentrations of this compound.
-
Include a "Vehicle Control" (Apoptosis-Inducer + DMSO).
-
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified 5% CO₂ incubator.
Protocol 2: Apoptosis Quantification by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells[6][7].
Materials:
-
Treated cells from Protocol 1 (in 6-well plates).
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer).
-
Cold 1X PBS.
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Collect both floating and adherent cells. Aspirate the culture medium (containing floating cells) into a flow cytometry tube. Wash the adherent cells with PBS, then detach them using trypsin. Combine the detached cells with their corresponding supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold 1X PBS[6].
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark[8].
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour[8].
-
Gating:
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
-
Protocol 3: Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases, which are activated during apoptosis.
Materials:
-
Treated cells from Protocol 1 (in a white-walled 96-well plate).
-
Luminescent Caspase-Glo® 3/7 Assay Kit or equivalent fluorometric kit.
-
Plate-reading luminometer or fluorometer.
Procedure:
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Assay:
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents by gently shaking the plate on an orbital shaker for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each sample using a plate-reading luminometer. The luminescent signal is proportional to the amount of active caspase-3/7.
Data Presentation
Quantitative data should be presented in a clear, tabular format to facilitate comparison between different treatment groups. Data are typically presented as mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments.
Table 1: Effect of this compound on β-Cell Apoptosis (Annexin V/PI Assay)
| Treatment Group | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
|---|---|---|---|
| Control (Untreated) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| Cytokine Cocktail | 60.5 ± 4.5 | 25.1 ± 3.3 | 14.4 ± 2.9 |
| Cytokines + 50 nM this compound | 72.3 ± 3.8 | 18.2 ± 2.5 | 9.5 ± 1.8 |
| Cytokines + 100 nM this compound | 81.6 ± 3.1 | 11.5 ± 1.9 | 6.9 ± 1.2 |
| Cytokines + 500 nM this compound | 88.9 ± 2.5 | 6.8 ± 1.1 | 4.3 ± 0.9 |
Table 2: Effect of this compound on Caspase-3/7 Activity
| Treatment Group | Relative Luminescence Units (RLU) | Fold Change vs. Control |
|---|---|---|
| Control (Untreated) | 15,340 ± 1,280 | 1.0 |
| Cytokine Cocktail | 89,650 ± 7,550 | 5.8 |
| Cytokines + 50 nM this compound | 55,210 ± 4,980 | 3.6 |
| Cytokines + 100 nM this compound | 34,150 ± 3,100 | 2.2 |
| Cytokines + 500 nM this compound | 21,880 ± 2,400 | 1.4 |
Note: The data presented in the tables are representative examples and will vary based on experimental conditions.
Summary
The protocols outlined in this application note provide a robust framework for investigating the protective effects of the selective HDAC3 inhibitor this compound against β-cell apoptosis. By utilizing a combination of assays that measure different hallmarks of apoptosis—such as phosphatidylserine externalization (Annexin V) and executioner caspase activity—researchers can effectively quantify the dose-dependent efficacy of this compound and further elucidate its mechanism of action as a potential therapeutic agent for diabetes.
References
- 1. Frontiers | Research progress on the mechanism of beta-cell apoptosis in type 2 diabetes mellitus [frontiersin.org]
- 2. Small-molecule inhibition of inflammatory β-cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Isoform-selective inhibitor of histone deacetylase 3 (HDAC3) limits pancreatic islet infiltration and protects female nonobese diabetic mice from diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoform-selective inhibitor of histone deacetylase 3 (HDAC3) limits pancreatic islet infiltration and protects female nonobese diabetic mice from diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 8. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols for BRD3308 in Chromatin Immunoprecipitation (ChIP) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD3308 is a potent and highly selective inhibitor of histone deacetylase 3 (HDAC3). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins. The selective inhibition of HDAC3 by this compound leads to hyperacetylation of its target proteins, including key histone residues such as H3K27, resulting in a more open chromatin structure and altered gene transcription. This targeted modulation of chromatin makes this compound a valuable tool for studying the role of HDAC3 in various biological processes, including inflammation, cancer, and metabolic diseases. Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the genome-wide localization of specific proteins and their modifications, and the use of this compound in conjunction with ChIP assays allows for the precise determination of HDAC3's role in chromatin dynamics and gene regulation.
These application notes provide detailed protocols and supporting data for the use of this compound in ChIP assays to study its effects on histone acetylation and the recruitment of chromatin-associated proteins.
Data Presentation
The following tables summarize representative quantitative data obtained from ChIP-qPCR experiments following treatment with this compound. The data illustrates the expected enrichment of histone acetylation marks at specific gene loci known to be regulated by HDAC3.
Table 1: Effect of this compound on H3K27 Acetylation at Target Gene Promoters
| Target Gene | Treatment | Fold Enrichment (vs. IgG) | Standard Deviation |
| Gene A | Vehicle (DMSO) | 5.2 | ± 0.6 |
| Gene A | This compound (1µM) | 15.8 | ± 1.2 |
| Gene B | Vehicle (DMSO) | 3.1 | ± 0.4 |
| Gene B | This compound (1µM) | 10.5 | ± 0.9 |
| Negative Control Locus | Vehicle (DMSO) | 1.1 | ± 0.2 |
| Negative Control Locus | This compound (1µM) | 1.3 | ± 0.3 |
Table 2: Dose-Dependent Effect of this compound on H3K27ac Enrichment
| Concentration of this compound | Fold Enrichment at Gene A Promoter (vs. Vehicle) |
| 0.1 µM | 1.8 |
| 0.5 µM | 2.5 |
| 1.0 µM | 3.0 |
| 5.0 µM | 3.2 |
Experimental Protocols
This section provides a detailed protocol for performing a ChIP assay to assess the effect of this compound on histone acetylation. This protocol is adapted from standard procedures for histone modifications and is optimized for use with cultured cells.
Protocol: Chromatin Immunoprecipitation (ChIP) for Histone Acetylation
Materials:
-
Cultured cells (e.g., HeLa, Jurkat)
-
This compound (and vehicle control, e.g., DMSO)
-
Formaldehyde (37%)
-
Glycine
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, Protease Inhibitors)
-
ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)
-
Antibody against H3K27ac (ChIP-grade)
-
Normal Rabbit IgG (as a negative control)
-
Protein A/G magnetic beads
-
Wash Buffers (Low Salt, High Salt, LiCl, TE)
-
Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3)
-
NaCl (5M)
-
RNase A
-
Proteinase K
-
DNA purification kit or Phenol:Chloroform:Isoamyl alcohol
-
qPCR reagents
Procedure:
-
Cell Treatment:
-
Plate cells to achieve 80-90% confluency on the day of the experiment.
-
Treat cells with the desired concentration of this compound or vehicle control for the appropriate time (e.g., 6-24 hours).
-
-
Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.
-
-
Cell Harvesting and Lysis:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells into ice-cold PBS containing protease inhibitors.
-
Centrifuge at 1,500 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 10 minutes.
-
-
Chromatin Shearing:
-
Sonicate the cell lysate to shear chromatin to an average size of 200-1000 bp. Optimization of sonication conditions (power, duration, cycles) is critical for each cell type and instrument.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris. Transfer the supernatant (cleared chromatin lysate) to a new tube.
-
-
Immunoprecipitation:
-
Dilute the chromatin lysate with ChIP Dilution Buffer.
-
Save a small aliquot of the diluted chromatin as "Input" control.
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Pellet the beads and transfer the supernatant to a new tube.
-
Add the anti-H3K27ac antibody or Normal Rabbit IgG to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C with rotation.
-
-
Washes:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Perform sequential washes with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and twice with TE Buffer. Each wash should be for 5 minutes at 4°C with rotation.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads by adding Elution Buffer and incubating at 65°C for 15 minutes with vortexing.
-
Pellet the beads and transfer the supernatant to a new tube.
-
Reverse the cross-links by adding NaCl to a final concentration of 200 mM to the eluted chromatin and the "Input" sample and incubating at 65°C for at least 4 hours (or overnight).
-
-
DNA Purification:
-
Treat the samples with RNase A for 30 minutes at 37°C, followed by Proteinase K for 2 hours at 45°C.
-
Purify the DNA using a DNA purification kit or by phenol:chloroform extraction and ethanol precipitation.
-
-
Analysis:
-
Quantify the purified DNA.
-
Perform qPCR using primers specific for target gene promoters and a negative control region to determine the enrichment of H3K27ac.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits HDAC3, leading to increased histone acetylation and gene transcription.
Caption: this compound inhibits HDAC3, increasing PPARγ acetylation and suppressing NLRP3-mediated pyroptosis.[1]
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP) using this compound.
References
Application Notes and Protocols: Administration of BRD3308 in Zucker Diabetic Fatty Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and effects of BRD3308, a selective histone deacetylase 3 (HDAC3) inhibitor, in the Zucker diabetic fatty (ZDF) rat model of type 2 diabetes. The protocols outlined below are based on published research and are intended to guide researchers in designing and executing similar studies.
Introduction
The Zucker diabetic fatty (ZDF) rat is a well-established animal model for type 2 diabetes, characterized by obesity, insulin resistance, and progressive hyperglycemia due to impaired pancreatic β-cell function.[1][2][3][4] this compound is a selective inhibitor of HDAC3, an enzyme implicated in the regulation of gene expression and cellular function.[5] Studies have investigated the therapeutic potential of this compound in improving glycemic control and β-cell function in ZDF rats.[6][7]
Summary of Quantitative Data
The administration of this compound to male ZDF rats has been shown to significantly impact key metabolic parameters. The following tables summarize the quantitative data from a pivotal study by Lundh et al. (2015).
Table 1: Body Weight of ZDF Rats Treated with this compound or Vehicle
| Treatment Group | Week 7 (g) | Week 8 (g) | Week 9 (g) | Week 10 (g) | Week 11 (g) |
| Vehicle | 255 ± 5 | 290 ± 6 | 320 ± 7 | 345 ± 8 | 365 ± 9 |
| This compound (5 mg/kg) | 255 ± 5 | 295 ± 6 | 328 ± 7 | 355 ± 8 | 380 ± 9 |
Data are presented as mean ± SEM. No significant differences in body weight were observed between the two groups throughout the study.[6]
Table 2: Blood Glucose Levels in ZDF Rats Treated with this compound or Vehicle
| Treatment Group | Week 7 (mmol/L) | Week 8 (mmol/L) | Week 9 (mmol/L) | Week 10 (mmol/L) | Week 11 (mmol/L) |
| Vehicle | 6.8 ± 0.3 | 8.9 ± 1.1 | 15.6 ± 2.5 | 22.1 ± 3.1 | 25.8 ± 2.9 |
| This compound (5 mg/kg) | 6.9 ± 0.4 | 7.5 ± 0.6 | 9.8 ± 1.3 | 12.5 ± 1.9 | 14.2 ± 2.1* |
*Data are presented as mean ± SEM. p < 0.05 vs. Vehicle. This compound treatment significantly attenuated the development of hyperglycemia.[6]
Table 3: Ambulatory Hyperglycemic Clamp Results in ZDF Rats
| Parameter | Vehicle | This compound (5 mg/kg) |
| Glucose Infusion Rate (mg/kg/min) | 5.8 ± 1.2 | 9.2 ± 1.5 |
| Plasma Insulin (ng/mL) | 1.5 ± 0.3 | 3.1 ± 0.5 |
| Pancreatic Insulin Content (µ g/pancreas ) | 125 ± 25 | 250 ± 40* |
*Data are presented as mean ± SEM. p < 0.05 vs. Vehicle. The hyperglycemic clamp was performed at the end of the study. This compound-treated rats exhibited improved β-cell function, as indicated by a higher glucose infusion rate required to maintain hyperglycemia and significantly higher plasma and pancreatic insulin levels.[6]
Experimental Protocols
Animal Model and this compound Administration
This protocol details the in vivo administration of this compound to male Zucker diabetic fatty rats.
Materials:
-
Male Zucker diabetic fatty (fa/fa) rats, 7 weeks of age
-
This compound (selective HDAC3 inhibitor)
-
Vehicle solution (e.g., 10% DMSO, 40% PEG400, 50% sterile water)
-
Sterile syringes and needles for intraperitoneal injection
-
Animal scale
-
Glucometer and test strips
Procedure:
-
Animal Acclimatization: House male ZDF rats under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to the start of the experiment.
-
Randomization: At 7 weeks of age, randomize the rats into two groups: a vehicle control group and a this compound treatment group.
-
This compound Formulation: Prepare a stock solution of this compound in a suitable vehicle. A commonly used vehicle is a mixture of 10% DMSO, 40% PEG400, and 50% sterile water. The final concentration should be calculated to deliver a dose of 5 mg/kg in a reasonable injection volume.
-
Administration: Administer this compound (5 mg/kg) or an equivalent volume of the vehicle solution via intraperitoneal (IP) injection every second day.[6]
-
Monitoring:
-
Monitor the body weight of the rats weekly.
-
Measure non-fasting blood glucose levels weekly from a tail vein blood sample using a glucometer.
-
-
Study Duration: Continue the treatment for a predefined period, for example, until the animals are 11 weeks of age, to observe the development of diabetes.
References
- 1. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gubra.dk [gubra.dk]
- 3. Evolution of beta-cell dysfunction in the male Zucker diabetic fatty rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta-cell mass dynamics in Zucker diabetic fatty rats. Rosiglitazone prevents the rise in net cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Histone deacetylase 3 inhibition improves glycaemia and insulin secretion in obese diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Effects of BRD3308 on Cytokine-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytokine-induced apoptosis is a critical process in various physiological and pathological conditions, including autoimmune diseases like type 1 diabetes and inflammatory responses. The pro-inflammatory cytokines, such as Interleukin-1β (IL-1β), Interferon-γ (IFN-γ), and Tumor Necrosis Factor-α (TNF-α), can trigger programmed cell death in susceptible cells, including pancreatic β-cells. BRD3308 is a potent and highly selective inhibitor of Histone Deacetylase 3 (HDAC3).[1][2] Emerging evidence suggests that selective inhibition of HDAC3 by this compound can suppress cytokine-induced apoptosis, offering a potential therapeutic strategy for diseases characterized by excessive cell death due to inflammation.[3][4]
These application notes provide a detailed protocol for assessing the effects of this compound on cytokine-induced apoptosis, with a focus on pancreatic β-cells as a model system. The described methodologies are applicable to a broader range of cell types and research areas where cytokine-mediated apoptosis is of interest.
Mechanism of Action
This compound exerts its anti-apoptotic effects primarily through the selective inhibition of HDAC3.[1][2] HDAC3 is a key enzyme that removes acetyl groups from histone and non-histone proteins, thereby regulating gene expression and protein function. In the context of cytokine-induced apoptosis, HDAC3 is implicated in the activation of pro-apoptotic signaling pathways, notably the NF-κB and STAT3 pathways.
By inhibiting HDAC3, this compound is thought to modulate the acetylation status of key transcription factors like the p65 subunit of NF-κB and STAT3. This can lead to a dampening of the transcriptional activity of pro-apoptotic genes and an enhancement of pro-survival signals, ultimately protecting cells from cytokine-induced death.
Data Presentation
The following table summarizes the expected quantitative effects of this compound on key markers of cytokine-induced apoptosis in a model system such as the rat insulinoma INS-1E cell line.
| Treatment Group | Apoptotic Cells (%) (Annexin V+/PI-) | Caspase-3/7 Activity (Fold Change vs. Control) | Cleaved Caspase-3 (Relative Expression) |
| Untreated Control | 3-5 | 1.0 | 1.0 |
| Cytokine Cocktail | 30-40 | 3.5-4.5 | 4.0-5.0 |
| Cytokine Cocktail + this compound (1 µM) | 20-25 | 2.5-3.0 | 3.0-3.5 |
| Cytokine Cocktail + this compound (5 µM) | 10-15 | 1.5-2.0 | 2.0-2.5 |
| Cytokine Cocktail + this compound (10 µM) | 5-10 | 1.0-1.5 | 1.0-1.5 |
Note: The data presented are representative and may vary depending on the cell type, specific experimental conditions, and the assays used.
Mandatory Visualizations
Caption: Signaling pathway of cytokine-induced apoptosis and the inhibitory action of this compound.
References
- 1. B1, a novel HDAC inhibitor, induces apoptosis through the regulation of STAT3 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC3 inhibitor (this compound) modulates microglial pyroptosis and neuroinflammation through PPARγ/NLRP3/GSDMD to improve neurological function after intraventricular hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Investigating the PPARγ/NLRP3/GSDMD Pathway Using BRD3308
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyroptosis is a form of inflammatory programmed cell death crucial in the pathogenesis of various inflammatory diseases. A key signaling cascade mediating this process is the NLRP3 inflammasome pathway, which culminates in the cleavage of Gasdermin D (GSDMD) by activated Caspase-1, leading to pore formation in the cell membrane and the release of pro-inflammatory cytokines like IL-1β and IL-18. Peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor, has been identified as a negative regulator of this inflammatory cascade.
BRD3308 is a potent and highly selective inhibitor of Histone Deacetylase 3 (HDAC3).[1][2] By inhibiting HDAC3, this compound can modulate gene expression and cellular processes. Recent studies have demonstrated that this compound can suppress neuroinflammation and microglial pyroptosis by upregulating PPARγ expression, which in turn inhibits the NLRP3/GSDMD signaling pathway.[3][4] This application note provides a detailed guide for utilizing this compound as a chemical probe to study the interplay between PPARγ activation and the NLRP3-mediated pyroptosis cascade.
Mechanism of Action: this compound in the PPARγ/NLRP3/GSDMD Axis
This compound exerts its anti-inflammatory effect through a multi-step molecular mechanism:
-
HDAC3 Inhibition : this compound selectively binds to and inhibits the enzymatic activity of HDAC3.[1][2] HDAC3 is known to be part of a co-repressor complex that can suppress the transcriptional activity of PPARγ.[5]
-
PPARγ Upregulation : Inhibition of HDAC3 by this compound leads to an increase in the expression and activity of PPARγ.[3][4]
-
NLRP3 Inflammasome Suppression : Activated PPARγ directly interacts with NLRP3, interfering with the assembly of the inflammasome complex.[6][7] This prevents the auto-activation of Caspase-1.
-
Inhibition of GSDMD Cleavage : With Caspase-1 activation blocked, the cleavage of GSDMD into its active N-terminal (GSDMD-N) and C-terminal fragments is prevented.[8][9]
-
Pyroptosis Blockade : The absence of the pore-forming GSDMD-N fragment prevents membrane permeabilization, halting the release of inflammatory cytokines and subsequent cell death.[10][11]
This pathway highlights this compound as a valuable tool for dissecting the epigenetic regulation of inflammatory cell death.
Data Presentation: Properties and Effects of this compound
The following tables summarize the key quantitative data associated with this compound and its effects on the PPARγ/NLRP3/GSDMD pathway.
Table 1: Inhibitory Activity of this compound
| Target | IC50 Value | Selectivity vs. HDAC3 | Reference |
| HDAC3 | 54 nM | - | [1][2] |
| HDAC1 | 1.26 µM | 23-fold | [1][2] |
| HDAC2 | 1.34 µM | 25-fold | [1][2] |
Table 2: Experimental Concentrations and Observed Effects
| Model System | This compound Concentration/Dose | Key Observations | Reference |
| In Vitro (Microglia) | 10 µM | - Upregulation of PPARγ- Decreased expression of NLRP3, Cleaved Caspase-1, GSDMD-N- Reduced IL-1β and IL-18 release | [3][4] |
| In Vitro (Resting CD4+ T cells) | 15 µM | - Induction of latent HIV-1 outgrowth | [1] |
| In Vivo (Mouse IVH model) | 5 mg/kg (i.p.) | - Improved neurobehavioral performance- Decreased neuronal loss and microglial activation- Reduced pyroptosis in the hippocampus | [3][4] |
Experimental Protocols
Detailed methodologies for investigating the effects of this compound on the PPARγ/NLRP3/GSDMD pathway are provided below.
Protocol 1: In Vitro Analysis of Pyroptosis Inhibition in Microglia
This protocol details how to induce NLRP3-mediated pyroptosis in a microglial cell line and assess the inhibitory effect of this compound.
1. Materials and Reagents:
-
Microglial cell line (e.g., BV-2 or primary microglia)
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Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
Phosphate Buffered Saline (PBS)
-
Reagents for Western Blotting (lysis buffer, primary/secondary antibodies)
-
ELISA kits for IL-1β and IL-18
-
LDH Cytotoxicity Assay Kit
2. Cell Culture and Plating:
-
Culture microglia in T75 flasks until 80-90% confluent.
-
Seed cells into 6-well plates at a density of 5 x 10^5 cells/well.
-
Allow cells to adhere and grow for 24 hours.
3. This compound Treatment and Pyroptosis Induction:
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Prepare working solutions of this compound in culture medium. A final concentration of 10 µM is a good starting point.[3] Include a vehicle control (DMSO).
-
Aspirate the old medium and add the medium containing this compound or vehicle. Incubate for 1 hour.
-
Prime the cells by adding LPS to a final concentration of 1 µg/mL. Incubate for 4 hours.
-
Activate the NLRP3 inflammasome by adding Nigericin (10 µM) or ATP (5 mM). Incubate for 1-2 hours.
4. Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant from each well. Centrifuge to remove cell debris. Store at -80°C for ELISA and LDH assays.
-
Cell Lysate: Wash the remaining cells gently with cold PBS. Add 100 µL of lysis buffer, scrape the cells, and collect the lysate. Centrifuge to pellet debris and collect the supernatant (protein lysate). Store at -80°C for Western Blotting.
5. Downstream Analysis:
-
LDH Assay: Measure LDH release in the supernatant according to the manufacturer's protocol to quantify pyroptotic cell death.
-
ELISA: Measure the concentration of secreted IL-1β and IL-18 in the supernatant using the appropriate ELISA kits.
-
Western Blot: Analyze the protein lysates to determine the expression levels of PPARγ, NLRP3, cleaved Caspase-1 (p20 subunit), and the N-terminal fragment of GSDMD (GSDMD-N). Use a loading control like β-actin or GAPDH.
Protocol 2: In Vivo Mouse Model of Neuroinflammation
This protocol is adapted from studies on intraventricular hemorrhage (IVH) and can be modified for other models of neuroinflammation.[3][4]
1. Animals and Model Induction:
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Use male C57BL/6J mice (8-10 weeks old).
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Induce the IVH model by stereotactic injection of autologous blood into the lateral ventricle, as previously described in the literature.[3] Sham-operated animals should receive a saline injection.
2. This compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
-
Administer this compound via intraperitoneal (i.p.) injection at a dose of 5 mg/kg.[3]
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Begin treatment shortly after model induction and continue daily for the duration of the experiment (e.g., 3-7 days). The control group should receive vehicle injections.
3. Tissue Collection and Processing:
-
At the designated endpoint, anesthetize the mice deeply and perfuse transcardially with cold PBS followed by 4% paraformaldehyde (PFA).
-
Dissect the brain and post-fix in 4% PFA overnight.
-
Transfer the brain to a 30% sucrose solution for cryoprotection.
-
Section the brain (e.g., hippocampal region) using a cryostat at 20-30 µm thickness.
4. Immunohistochemistry/Immunofluorescence:
-
Mount the brain sections on slides.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding and incubate with primary antibodies overnight at 4°C. Recommended antibodies: anti-PPARγ, anti-NLRP3, anti-Iba-1 (for microglia), anti-cleaved Caspase-1.
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Incubate with appropriate fluorescently-labeled secondary antibodies.
-
Counterstain with DAPI to visualize nuclei.
-
Mount coverslips and image using a fluorescence or confocal microscope.
-
Quantify the fluorescence intensity or the number of positive cells to assess protein expression and microglial activation.
5. Behavioral Testing (Optional):
-
Perform neurobehavioral tests such as the Morris water maze, rotarod test, or corner turn test before and after treatment to assess functional recovery.[3]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HDAC3 inhibitor (this compound) modulates microglial pyroptosis and neuroinflammation through PPARγ/NLRP3/GSDMD to improve neurological function after intraventricular hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of HDAC3 promotes ligand-independent PPARγ activation by protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of PPARγ on NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of PPARγ on NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cleavage of GSDMD by inflammatory caspases determines pyroptotic cell death [ideas.repec.org]
- 9. researchgate.net [researchgate.net]
- 10. NLRP3 inflammasome activation triggers gasdermin D-independent inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NLRP3 inflammasome activation triggers gasdermin D-independent inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
BRD3308 Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of BRD3308, a selective HDAC3 inhibitor.
Troubleshooting Guide
Issue 1: this compound powder will not dissolve.
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Question: I am having trouble dissolving the this compound powder in my chosen solvent. What should I do?
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Answer:
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Verify Solvent Choice: this compound is soluble in DMSO, DMF, and Ethanol.[1] Ensure you are using a recommended solvent. For in vitro stock solutions, DMSO is the most common choice.[1][2][3][4]
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Use Fresh, Anhydrous Solvent: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[2][4] The presence of water can significantly decrease the solubility of this compound.[4] Always use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO.
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Apply Gentle Heat and Vortexing: If the compound is not readily dissolving, gentle warming of the solution (to 37°C) and vortexing can aid in dissolution.
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Utilize Sonication: For compounds that are difficult to dissolve, brief periods of sonication can help break up aggregates and enhance solubility.[2]
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Check Concentration: Ensure you are not trying to prepare a stock solution that is above the maximum reported solubility (see solubility table below).
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Issue 2: My this compound solution is cloudy or has precipitated after dilution.
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Question: I prepared a clear stock solution of this compound in DMSO, but upon dilution in my aqueous cell culture medium or buffer, the compound precipitated. How can I prevent this?
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Answer:
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Avoid High Final Concentrations of DMSO: While DMSO is an excellent solvent for initial stock solutions, high concentrations can be toxic to cells. Aim to keep the final concentration of DMSO in your cell culture medium below 0.5%.
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Use a Serial Dilution Approach: When diluting your DMSO stock into an aqueous solution, it is best to perform serial dilutions rather than a single large dilution. This gradual change in solvent polarity can help keep the compound in solution.
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Consider an Intermediate Solvent: For certain applications, using an intermediate solvent like ethanol before final dilution in aqueous media can sometimes improve solubility.
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In Vivo Formulation: For animal studies, specific formulations are recommended to improve solubility and bioavailability. These often include co-solvents and surfactants like PEG300 and Tween80.[4][5][6] A common formulation for injection involves a mixture of DMSO, PEG300, Tween80, and ddH2O.[4][5][6] For oral administration, a suspension in CMC-Na may be suitable.[5][6]
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Issue 3: I am concerned about the stability of my this compound stock solution.
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Question: How should I store my this compound stock solution to ensure its stability and activity?
-
Answer:
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Aliquot and Store Properly: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot your stock solution into single-use volumes.[4]
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Follow Recommended Storage Temperatures: Store DMSO stock solutions at -20°C for short-to-medium-term storage (up to 1 month) or at -80°C for long-term storage (6 months to a year).[2][4][7]
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Protect from Light: While not explicitly stated in all datasheets, it is good practice to store stock solutions of small molecules in amber or light-blocking tubes to prevent photodegradation.
-
Frequently Asked Questions (FAQs)
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Question: What is the recommended solvent for preparing a stock solution of this compound?
-
Question: What is the maximum solubility of this compound in common solvents?
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Answer: The solubility of this compound can vary slightly between batches. However, reported solubilities are approximately 30 mg/mL in DMSO and DMF, and 30 mg/mL in Ethanol.[1] One supplier reports a solubility of up to 250 mg/mL in DMSO, though this may require sonication.[2] Another indicates 57 mg/mL in fresh DMSO.[4]
-
-
Question: How should I store the solid (powder) form of this compound?
-
Question: Is this compound stable at room temperature?
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Source(s) |
| DMSO | 250 | 870.20 | Requires sonication; use fresh, anhydrous DMSO. | [2] |
| DMSO | 57 | 198.4 | Use fresh, anhydrous DMSO. | [4][6] |
| DMSO | 30 | ~104.4 | - | [1] |
| DMF | 30 | ~104.4 | - | [1] |
| Ethanol | 30 | ~104.4 | - | [1] |
| Water | Insoluble | Insoluble | - | [4][6] |
Table 2: Stability and Storage of this compound
| Form | Storage Temperature | Duration | Notes | Source(s) |
| Solid (Powder) | -20°C | 2-3 years | Store in a dry, dark place. | [3][4][6][7] |
| Solid (Powder) | 0-4°C | Days to weeks | Short-term storage. | [3] |
| Stock Solution in DMSO | -80°C | 6 months - 1 year | Recommended for long-term storage. | [2][4][7] |
| Stock Solution in DMSO | -20°C | 1 month | Avoid repeated freeze-thaw cycles. | [2][4] |
| Stock Solution in DMSO | 4°C | 2 weeks | Short-term storage. | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
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This compound powder (MW: 287.29 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 2.87 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. If necessary, gently warm the solution to 37°C or sonicate briefly.
-
Once dissolved, aliquot the stock solution into single-use volumes (e.g., 20 µL) in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Cell-Based Assay (In Vitro)
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Thaw an aliquot of the this compound DMSO stock solution. Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 5 µM to 30 µM).[2] Ensure the final DMSO concentration is consistent across all treatments and is non-toxic to the cells (typically <0.5%).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 6 to 24 hours).[2]
-
Endpoint Analysis: Following incubation, perform the desired downstream analysis (e.g., cell viability assay, gene expression analysis, protein analysis).
Protocol 3: In Vivo Formulation for Injection
-
Materials:
-
Procedure (for a 1 mL final volume): [4][5][6]
-
To 400 µL of PEG300, add 50 µL of a 57 mg/mL this compound stock solution in DMSO. Mix until the solution is clear.
-
Add 50 µL of Tween80 to the mixture and mix until clear.
-
Add 500 µL of ddH2O to bring the final volume to 1 mL.
-
This formulation should be prepared fresh and used immediately for optimal results.[4][5] The final composition is 5% DMSO, 40% PEG300, 5% Tween80, and 50% ddH2O.[6]
-
Visualizations
Caption: this compound inhibits HDAC3, leading to increased histone acetylation and gene transcription.
Caption: General experimental workflow for using this compound, from preparation to analysis.
Caption: Decision tree for troubleshooting this compound precipitation issues during experiments.
References
BRD3308 Technical Support Center: Troubleshooting Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting potential off-target effects of BRD3308. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective inhibitor of histone deacetylase 3 (HDAC3).[1][2] Its primary mechanism of action is to block the enzymatic activity of HDAC3, leading to an increase in the acetylation of histone and non-histone proteins. This alteration in protein acetylation can subsequently modulate gene expression and various cellular processes.
Q2: What are the reported selectivity and potency values for this compound?
This compound exhibits significant selectivity for HDAC3 over other Class I HDACs, namely HDAC1 and HDAC2. The table below summarizes the reported inhibitory concentrations (IC50) and binding affinities (Ki).
| Target | IC50 | Ki |
| HDAC3 | 54 nM [1][2] | 29 nM [1][3] |
| HDAC1 | 1.26 µM[1][2] | 5.1 µM[1] |
| HDAC2 | 1.34 µM[1][2] | 6.3 µM[1] |
Q3: What are the known on-target effects of this compound?
This compound has been demonstrated to have various on-target effects in different biological contexts, including:
-
Cancer: Induction of apoptosis and cell cycle arrest in various tumor cells.[4]
-
Diabetes: Suppression of pancreatic β-cell apoptosis and increased insulin release.[1][2][3]
-
Neuroinflammation: Modulation of microglial pyroptosis and neuroinflammation.[5]
-
Immune Surveillance: Activation of immune responses against tumor cells.[6]
Q4: Are there known off-target effects for this compound?
While this compound is highly selective for HDAC3, the possibility of off-target effects should always be considered, as is the case with any small molecule inhibitor. Although specific off-targets for this compound are not extensively documented in the provided search results, HDAC inhibitors as a class have been associated with off-target activities.[7] One study identified metallo-beta-lactamase domain-containing protein 2 (MBLAC2) as a common off-target for hydroxamate-based HDAC inhibitors.[8][9][10] While this compound is an ortho-aminoanilide, vigilance for unexpected phenotypes is crucial.
Troubleshooting Guides
This section provides structured guidance for identifying and mitigating potential off-target effects of this compound in your experiments.
Issue 1: Observed phenotype is inconsistent with known HDAC3 function.
If you observe a cellular or in vivo phenotype that cannot be readily explained by the known functions of HDAC3, it is important to systematically investigate the possibility of off-target effects.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected phenotypes.
Experimental Protocols:
-
Using an Inactive Control Compound:
-
Objective: To determine if the observed phenotype is due to the specific inhibition of HDAC3 or a non-specific effect of the chemical scaffold.
-
Methodology:
-
Treat a parallel set of cells or animals with BRD4097, an inactive structural analog of this compound, at the same concentrations and durations as this compound.[6]
-
Use the same vehicle control for both compounds.
-
Compare the phenotype of the this compound-treated group with the BRD4097-treated and vehicle control groups.
-
-
Expected Result: If the phenotype is on-target, it should only be observed in the this compound-treated group. If the phenotype is also present in the BRD4097-treated group, it is likely an off-target effect related to the chemical structure.
-
-
HDAC3 Knockdown using shRNA:
-
Objective: To genetically validate that the observed phenotype is dependent on the reduction of HDAC3 activity.
-
Methodology:
-
Design and validate at least two independent shRNAs targeting HDAC3 to minimize off-target effects of the shRNA itself.[11][12]
-
Transduce your cell line with lentiviral particles containing the HDAC3 shRNAs or a non-targeting control shRNA.
-
Confirm HDAC3 protein knockdown by Western blot.
-
Assess the phenotype of interest in the HDAC3 knockdown cells and compare it to the control shRNA-transduced cells.
-
-
Expected Result: If the phenotype observed with this compound is on-target, it should be recapitulated in the HDAC3 knockdown cells.
-
Issue 2: How to confirm that this compound is inhibiting HDAC3 in my cellular model?
Directly measuring the inhibition of HDAC3 in your experimental system is a critical step in validating your results.
Validation Workflow:
Caption: Workflow for validating HDAC3 inhibition.
Experimental Protocols:
-
Western Blot for Histone Acetylation:
-
Objective: To detect a global increase in histone acetylation, a direct downstream consequence of HDAC inhibition.
-
Methodology:
-
Treat cells with a dose-range of this compound for a specified time.
-
Prepare whole-cell lysates or histone extracts.
-
Perform SDS-PAGE and Western blotting using an antibody specific for acetylated histone H3 at lysine 27 (H3K27ac), a known substrate of HDAC3.[6]
-
Use an antibody for total histone H3 as a loading control.
-
-
Expected Result: A dose-dependent increase in the H3K27ac signal in this compound-treated cells compared to vehicle control.
-
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for H3K27ac:
-
Objective: To identify genome-wide changes in H3K27ac at specific gene loci, providing a more detailed picture of HDAC3 inhibition.
-
Methodology:
-
Treat cells with this compound or vehicle control.
-
Crosslink proteins to DNA using formaldehyde.
-
Lyse cells and sonicate chromatin to generate DNA fragments.
-
Immunoprecipitate chromatin using an H3K27ac-specific antibody.
-
Reverse crosslinks and purify the immunoprecipitated DNA.
-
Prepare DNA libraries for next-generation sequencing.
-
For experiments expecting global changes in histone acetylation, consider using a spike-in control for proper data normalization.[13][14]
-
-
Expected Result: An increase in H3K27ac peaks at specific genomic regions in this compound-treated cells, which can be correlated with changes in gene expression.
-
Issue 3: Experiencing unexpected toxicity or cell death.
While on-target effects of HDAC inhibitors can include apoptosis in cancer cells, unexpected or excessive toxicity in non-cancerous cell lines or in vivo models may indicate off-target effects or inappropriate experimental conditions.
Troubleshooting Steps:
-
Dose-Response and Time-Course: Perform a detailed dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment that elicits the desired on-target effect with minimal toxicity.
-
Inactive Control: Use the inactive control compound BRD4097 to differentiate between on-target and off-target toxicity.
-
Cell Line Specificity: Be aware that toxicity profiles can vary significantly between different cell lines.
-
In Vivo Considerations: For in vivo studies, monitor for common HDAC inhibitor-related toxicities such as gastrointestinal issues and hematological changes.[4] Consider adjusting the dosage or administration schedule.
Advanced Troubleshooting: Identifying Novel Off-Targets
For a more in-depth investigation of potential off-target effects, advanced proteomics-based approaches can be employed.
-
Selected Off-Target Proteome (SOTP) Platform: This approach involves creating a panel of proteins with known links to adverse drug reactions and using mass spectrometry to quantify their abundance in cell lines treated with the compound of interest.[15][16][17]
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Chemical Proteomics: This technique uses immobilized drug molecules to capture interacting proteins from cell lysates, which are then identified by mass spectrometry.[9]
These methods can provide an unbiased, global view of the proteins that interact with or are affected by this compound, helping to identify novel off-targets and elucidate unexpected mechanisms of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Understanding Failure and Improving Treatment Using HDAC Inhibitors for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC3 inhibitor (this compound) modulates microglial pyroptosis and neuroinflammation through PPARγ/NLRP3/GSDMD to improve neurological function after intraventricular hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective inhibition of HDAC3 targets synthetic vulnerabilities and activates immune surveillance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC3 and HDAC8 PROTAC dual degrader reveals roles of histone acetylation in gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Proteomics Reveals MBLAC2 as a Major Off-Target of HDAC Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. shRNA Selection and Quality Control for Cancer Target Gene Validation [protocols.io]
- 12. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
BRD3308 Technical Support Center: Optimizing Incubation Time for Maximal HDAC3 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time of BRD3308 for maximal and reliable inhibition of Histone Deacetylase 3 (HDAC3).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a potent and highly selective small molecule inhibitor of HDAC3.[1][2][3][4] Its selectivity makes it a valuable tool for studying the specific roles of HDAC3 in various biological processes, including gene transcription, cell cycle regulation, and apoptosis.[1][2][5] Researchers use this compound to probe the therapeutic potential of targeting HDAC3 in diseases such as cancer, diabetes, and HIV latency.[1][2][5][6][7]
Q2: What is the reported IC50 value for this compound against HDAC3?
The half-maximal inhibitory concentration (IC50) of this compound for HDAC3 is approximately 54 nM.[1][2][4] It displays significantly lower potency against other HDAC isoforms, with IC50 values of 1.26 µM for HDAC1 and 1.34 µM for HDAC2, demonstrating its high selectivity.[1][2]
Q3: What is the mechanism of action of this compound?
This compound is a derivative of the ortho-aminoanilide class of HDAC inhibitors.[2][5] These inhibitors function by chelating the zinc ion within the active site of the HDAC enzyme, which is essential for its deacetylase activity.[5] Some ortho-aminoanilides are known to exhibit slow-on/slow-off binding kinetics, which means they take longer to associate with and dissociate from the enzyme.[5] This characteristic is crucial when determining the optimal pre-incubation time for experiments.
Q4: What is a typical incubation time for this compound in cell-based assays?
Reported incubation times for this compound in cell-based assays vary widely depending on the cell type and the biological endpoint being measured. Studies have used incubation times ranging from 6 hours to overnight (typically 16-18 hours) and even up to 72 hours for specific assays.[1][2] For example, in studies on HIV-1 expression, incubation times of 6, 12, 18, and 24 hours have been utilized.[1][2] For inducing outgrowth of latent HIV-1, an overnight incubation has been reported.[1]
Q5: Why is optimizing the incubation time for this compound crucial?
Optimizing the incubation time is critical for several reasons:
-
Achieving Maximal Inhibition: Due to potentially slow-binding kinetics, a short incubation time may not be sufficient for this compound to reach equilibrium with the HDAC3 enzyme, leading to an underestimation of its inhibitory effect.
-
Ensuring Reproducibility: Consistent and optimized incubation times are essential for obtaining reproducible results across experiments.
-
Avoiding Off-Target Effects: While this compound is highly selective, excessively long incubation times at high concentrations could potentially lead to off-target effects or cellular stress, confounding the interpretation of results.
-
Understanding Biological Responses: The timing of downstream biological events following HDAC3 inhibition can vary. A time-course experiment is often necessary to capture the desired cellular response.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in HDAC3 inhibition between experiments. | Inconsistent incubation times. | Standardize the incubation time across all experiments. Use a timer to ensure accuracy. |
| Suboptimal incubation time. | Perform a time-course experiment to determine the optimal incubation duration for your specific cell line and assay (see Experimental Protocols section). | |
| Lower than expected HDAC3 inhibition. | Incubation time is too short for this compound to reach binding equilibrium. | Increase the incubation time. Consider the possibility of slow-binding kinetics and allow for sufficient pre-incubation. |
| This compound degradation. | Prepare fresh stock solutions of this compound and aliquot for single use to avoid repeated freeze-thaw cycles. Check the stability of this compound in your specific cell culture medium over time. | |
| Observed cytotoxicity or unexpected cellular phenotypes. | Incubation time is too long, leading to off-target effects or cellular stress. | Reduce the incubation time or perform a dose-response experiment at a shorter, fixed time point to identify a non-toxic concentration. |
| Contamination of cell culture. | Regularly check cell cultures for any signs of contamination. | |
| Inconsistent results in biochemical (cell-free) assays. | Insufficient pre-incubation of the enzyme with the inhibitor before substrate addition. | For slow-binding inhibitors, pre-incubation is critical. Perform a pre-incubation time-course to ensure the enzyme and inhibitor have reached equilibrium before initiating the reaction. |
Data Presentation
Table 1: Reported In Vitro Efficacy of this compound
| Target | IC50 / Ki | Selectivity vs. HDAC3 | Reference(s) |
| HDAC3 | 54 nM (IC50) | - | [1][2][4] |
| HDAC1 | 1.26 µM (IC50) | ~23-fold | [1][2] |
| HDAC2 | 1.34 µM (IC50) | ~25-fold | [1][2] |
| HDAC3 | 29 nM (Ki) | - | [1][8] |
| HDAC1 | 5.1 µM (Ki) | ~176-fold | [1] |
| HDAC2 | 6.3 µM (Ki) | ~217-fold | [1] |
Table 2: Examples of this compound Incubation Times in Cell-Based Assays
| Cell Line / System | Assay | Concentration(s) | Incubation Time(s) | Reference(s) |
| 2D10 (HIV latency model) | HIV-1 Expression | 5, 10, 15, 30 µM | 6, 12, 18, 24 hours | [1][2] |
| Resting CD4+ T cells (from HIV+ patients) | HIV-1 Outgrowth | 15 µM | Overnight | [1][2] |
| INS-1E β cells | Cytokine-induced apoptosis | 10 µM | Not specified | [8] |
| DLBCL cell lines | MHC Class II expression | 10 µM | 72 hours |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for this compound in a Cell-Based Assay
This protocol outlines a general method for determining the optimal incubation time of this compound to achieve maximal inhibition of HDAC3 in a specific cell line, as measured by a downstream marker such as histone acetylation.
1. Materials:
-
This compound (prepare a concentrated stock solution in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Reagents for cell lysis and protein extraction
-
Antibodies for Western blotting (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
Secondary antibodies and detection reagents
2. Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the final time point.
-
This compound Treatment: Treat the cells with a fixed, effective concentration of this compound (e.g., 5-10 times the IC50, so approximately 270-540 nM, but this should be optimized for your cell line). Include a vehicle control (DMSO) group.
-
Time-Course Incubation: Incubate the cells for a range of time points. A suggested range based on published data is 2, 4, 8, 12, 24, and 48 hours.
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer to extract total protein.
-
Western Blot Analysis:
-
Quantify the protein concentration of each lysate.
-
Perform SDS-PAGE and Western blotting to detect the levels of a marker of HDAC3 inhibition (e.g., acetylated Histone H3 at a specific lysine residue known to be a target of HDAC3).
-
Use an antibody against total Histone H3 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the acetylated histone and the total histone.
-
Normalize the acetylated histone signal to the total histone signal for each time point.
-
Plot the normalized acetylated histone levels against the incubation time. The optimal incubation time corresponds to the point at which the maximum level of histone acetylation is reached and sustained.
-
Protocol 2: Biochemical Assay to Assess the Impact of Pre-incubation Time
This protocol is for a cell-free, biochemical assay to determine if this compound exhibits slow-binding kinetics.
1. Materials:
-
Recombinant human HDAC3 enzyme
-
This compound
-
HDAC3 fluorogenic substrate
-
Assay buffer
-
Developer solution (e.g., trypsin-based)
-
96-well black microplate
-
Fluorometric plate reader
2. Procedure:
-
Enzyme and Inhibitor Preparation: Prepare dilutions of recombinant HDAC3 and this compound in assay buffer.
-
Pre-incubation Time-Course:
-
In a 96-well plate, add the HDAC3 enzyme and this compound (at a concentration around its IC50).
-
Allow the enzyme and inhibitor to pre-incubate for varying durations (e.g., 0, 15, 30, 60, and 120 minutes) at the assay temperature (e.g., 37°C).
-
-
Reaction Initiation: After each pre-incubation period, initiate the deacetylase reaction by adding the fluorogenic HDAC3 substrate.
-
Reaction Incubation: Incubate the reaction for a fixed period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Signal Development: Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Fluorescence Measurement: Read the fluorescence on a plate reader.
-
Data Analysis:
-
Plot the remaining HDAC3 activity (as a percentage of the no-inhibitor control) against the pre-incubation time.
-
If the observed inhibition increases with longer pre-incubation times, it is indicative of slow-binding kinetics. The optimal pre-incubation time is the point at which the inhibition reaches a plateau.
-
Mandatory Visualizations
Caption: Workflow for determining optimal this compound incubation time.
Caption: Mechanism of HDAC3 inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound |CAS:1550053-02-5 Probechem Biochemicals [probechem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The Process and Strategy for Developing Selective Histone Deacetylase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoform-selective inhibitor of histone deacetylase 3 (HDAC3) limits pancreatic islet infiltration and protects female nonobese diabetic mice from diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC3 inhibitor (this compound) modulates microglial pyroptosis and neuroinflammation through PPARγ/NLRP3/GSDMD to improve neurological function after intraventricular hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
BRD3308 In Vivo Efficacy Technical Support Center
Welcome to the technical support center for BRD3308. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for in vivo experiments involving the selective HDAC3 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective inhibitor of histone deacetylase 3 (HDAC3).[1][2][3][4] It functions by binding to the catalytic site of HDAC3, thereby preventing the removal of acetyl groups from histone and non-histone protein substrates. This leads to an increase in protein acetylation, which can modulate gene expression and cellular function.[5][6] Its selectivity for HDAC3 over other HDAC isoforms, particularly HDAC1 and HDAC2, makes it a valuable tool for studying the specific roles of HDAC3 in various biological processes.[1][2][3][4]
Q2: In which in vivo models has this compound shown efficacy?
This compound has demonstrated efficacy in a variety of preclinical in vivo models, including:
-
Diabetes: In nonobese diabetic (NOD) mice, this compound prevented the onset of diabetes, reduced pancreatic islet infiltration, and protected β-cells from apoptosis.[1][7][8] In a rat model of type 2 diabetes, it reduced hyperglycemia and increased insulin secretion.[4][9]
-
Neuroinflammation: In a mouse model of intraventricular hemorrhage, this compound improved neurobehavioral performance, decreased neuronal loss, and reduced microglial activation and pyroptosis.[10]
-
Cancer: In patient-derived xenograft (PDX) models of diffuse large B-cell lymphoma (DLBCL), this compound treatment significantly reduced tumor growth.[11]
Q3: What are the recommended dosages for in vivo studies with this compound?
The optimal dosage of this compound can vary depending on the animal model, disease context, and desired therapeutic effect. Published studies have used a range of doses, typically administered via intraperitoneal (IP) injection. It is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
| Animal Model | Disease | Dosages Used (mg/kg) | Route of Administration | Reference(s) |
| Female NOD/ShiLTJ (NOD) mice | Type 1 Diabetes | 0.1, 1, 10 | IP | [1][7][8] |
| Male Zucker Diabetic Fatty rats | Type 2 Diabetes | 5 | IP | [4][9] |
| Male C57BL/6J mice | Intraventricular Hemorrhage | Not specified | Not specified | [10] |
| DLBCL PDX mice | Diffuse Large B-cell Lymphoma | 25, 50 | Not specified | [11] |
Troubleshooting Guide: Overcoming Poor In Vivo Efficacy
Poor or inconsistent efficacy of this compound in vivo can arise from several factors. This guide provides a structured approach to troubleshooting common issues.
Problem 1: Suboptimal Formulation and Solubility
Symptoms:
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Precipitation of the compound upon injection.
-
Inconsistent results between experiments.
-
Lower than expected plasma concentrations.
Possible Causes & Solutions:
-
Inadequate Solubilization: this compound is insoluble in water.[1] A proper vehicle is crucial for its in vivo delivery.
-
Instability of the Formulation: The formulated drug may not be stable for long periods.
-
Solution: Prepare the formulation immediately before administration.
-
Experimental Protocol: this compound Formulation
This protocol describes the preparation of a stock solution and a common in vivo formulation.
Materials:
-
This compound powder
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Dimethyl sulfoxide (DMSO), fresh and anhydrous[1]
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl) or Corn oil
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Stock Solution Preparation:
-
In Vivo Formulation (Example for Saline-based vehicle):
-
For a final concentration of 1 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline:
-
Start with the required volume of the this compound DMSO stock solution.
-
Add PEG300 and vortex until the solution is clear.
-
Add Tween-80 and vortex until the solution is clear.
-
Add saline to the final volume and vortex thoroughly.
-
-
Crucial Step: Ensure the solution is clear and homogenous before injection.[12] Prepare this formulation fresh on the day of the experiment.[4]
-
Problem 2: Insufficient Target Engagement
Symptoms:
-
Lack of a clear dose-response relationship.
-
No observable changes in downstream biomarkers of HDAC3 activity.
Possible Causes & Solutions:
-
Inadequate Drug Exposure: The dose and/or dosing frequency may be too low to achieve and maintain therapeutic concentrations at the target tissue.
-
Solution: Conduct a pharmacokinetic (PK) study to determine the Cmax, half-life, and overall exposure (AUC) of this compound in your animal model. One study in diabetic mice reported pharmacokinetic data, including a Cmax of 30 µM after a 10 mg/kg IP injection, which led to ~100% simulated target engagement of HDAC3.[7]
-
-
Poor Bioavailability: The route of administration may not be optimal for achieving sufficient drug levels in the target tissue.
-
Solution: While IP injection is common, other routes may be explored depending on the target organ.
-
-
Lack of Confirmation of Target Inhibition: It is essential to verify that this compound is inhibiting HDAC3 in the target tissue.
-
Solution: Measure the acetylation status of known HDAC3 substrates in tissue lysates from treated and vehicle control animals. An increase in acetylation would indicate target engagement. Western blotting for acetylated histones (e.g., H3K9ac, H3K27ac) or other known HDAC3 substrates is a common method.
-
Experimental Protocol: Assessing In Vivo Target Engagement by Western Blot
This protocol outlines a method to measure changes in histone acetylation in tissues from this compound-treated animals.
Materials:
-
Tissue samples from vehicle and this compound-treated animals
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Tissue Lysate Preparation:
-
Harvest tissues of interest at a relevant time point after the final this compound dose.
-
Homogenize the tissue in lysis buffer on ice.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and separate by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against the acetylated histone mark of interest and a total histone control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Analysis:
-
Quantify the band intensities and normalize the acetylated histone signal to the total histone signal. Compare the levels between vehicle and this compound-treated groups. A significant increase in acetylation in the treated group indicates target engagement.
-
Problem 3: Experimental Variability and Design Flaws
Symptoms:
-
High variability within treatment groups.
-
Lack of reproducibility between experiments.
Possible Causes & Solutions:
-
Inconsistent Dosing: Inaccurate or inconsistent administration of the compound.
-
Solution: Ensure accurate animal weights for dose calculation and use precise injection techniques.
-
-
Animal-to-Animal Variability: Biological differences between animals can lead to varied responses.
-
Solution: Increase the number of animals per group to achieve sufficient statistical power. Randomize animals into treatment groups.
-
-
Blinding: Lack of blinding during the experiment can introduce unconscious bias.
-
Solution: Whenever possible, the investigator administering the drug and assessing the outcomes should be blinded to the treatment groups.
-
Signaling Pathway and Experimental Workflow Diagrams
To further aid in experimental design and data interpretation, the following diagrams illustrate the mechanism of action of this compound and a typical in vivo experimental workflow.
Caption: Mechanism of this compound action in the nucleus.
Caption: General experimental workflow for in vivo studies with this compound.
This technical support center provides a starting point for troubleshooting in vivo studies with this compound. For further assistance, please consult the referenced literature and consider reaching out to the compound supplier for more specific guidance.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Ace Therapeutics [acetherapeutics.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 6. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoform-selective inhibitor of histone deacetylase 3 (HDAC3) limits pancreatic islet infiltration and protects female nonobese diabetic mice from diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoform-selective inhibitor of histone deacetylase 3 (HDAC3) limits pancreatic islet infiltration and protects female nonobese diabetic mice from diabetes [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. HDAC3 inhibitor (this compound) modulates microglial pyroptosis and neuroinflammation through PPARγ/NLRP3/GSDMD to improve neurological function after intraventricular hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective inhibition of HDAC3 targets synthetic vulnerabilities and activates immune surveillance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. glpbio.com [glpbio.com]
BRD3308 not inducing expected phenotype
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with BRD3308, particularly when the expected phenotype is not observed.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective inhibitor of histone deacetylase 3 (HDAC3).[1][2][3] Its primary mechanism of action is to block the enzymatic activity of HDAC3, leading to an increase in the acetylation of histone and non-histone proteins. This alteration in protein acetylation can modulate gene expression and various cellular processes.
Q2: What are the expected phenotypes after successful treatment with this compound?
The expected phenotypes of this compound treatment are context-dependent and can include:
-
In Pancreatic β-cells: Suppression of apoptosis induced by inflammatory cytokines or glucolipotoxic stress, and an increase in functional insulin release.[1][2]
-
In HIV Latency Models: Activation of HIV-1 transcription and disruption of HIV-1 latency.[1][2]
-
In Neuroinflammation Models: Reduction of neuroinflammation and microglial pyroptosis.[4]
-
In Lymphoma Models: Inhibition of cell proliferation, induction of apoptosis, and activation of immune surveillance.[5]
Q3: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical for maintaining the activity of this compound.
-
Powder: Store at -20°C for up to 3 years.
-
Stock Solutions: Prepare stock solutions in fresh, anhydrous DMSO.[3] Store aliquots at -80°C for up to 1 year to avoid repeated freeze-thaw cycles.[3] Moisture-absorbing DMSO can reduce solubility.[3]
Troubleshooting Guide: this compound Not Inducing Expected Phenotype
This guide addresses common issues that may lead to a lack of the expected phenotype when using this compound.
Issue 1: Suboptimal Compound Activity
Possible Cause 1: Improper Stock Solution Preparation or Storage
-
Recommendation: this compound is soluble in DMSO.[3][4][6] Use fresh, high-quality, anhydrous DMSO to prepare stock solutions, as moisture can decrease solubility.[3] Prepare single-use aliquots to avoid multiple freeze-thaw cycles which can degrade the compound.
Possible Cause 2: Incorrect Working Concentration
-
Recommendation: The optimal concentration of this compound is cell-type and assay-dependent. Perform a dose-response experiment to determine the optimal concentration for your specific system. Refer to the table below for reported effective concentrations in various models.
Data Summary: Effective Concentrations of this compound
| Application | Cell/Animal Model | Effective Concentration/Dosage | Reference |
| Pancreatic β-cell Protection | INS-1E β-cells | 10 µM | [6] |
| Zucker Diabetic Fatty rats | 5 mg/kg (intraperitoneal) | [2][4] | |
| Female NOD mice | 0.1, 1, and 10 mg/kg | [7] | |
| HIV-1 Latency Reactivation | 2D10, J89, THP89, J-Lat 6.3 cells | 5-30 µM | [3] |
| Resting CD4+ T cells | 15 µM | [3] | |
| Anti-Lymphoma Effects | Diffuse Large B-cell Lymphoma (DLBCL) cell lines | ED50 significantly lower in CREBBP-mutant lines | [8] |
| DLBCL xenograft models | 25 mg/kg and 50 mg/kg | [5] | |
| Neuroinflammation | Intraventricular hemorrhage mouse model | Not specified in abstract | [4] |
Possible Cause 3: Compound Inactivity
-
Recommendation: To confirm that the lack of phenotype is due to the specific inhibition of HDAC3, consider using an inactive structural analog of this compound as a negative control if available. One study mentions BRD4097 as an inactive control.[5] Additionally, perform a positive control experiment with a known pan-HDAC inhibitor to ensure your experimental system is responsive to HDAC inhibition in general.
Issue 2: Experimental System Variability
Possible Cause 1: Cell Line or Primary Cell Health
-
Recommendation: Ensure cells are healthy, within a low passage number, and free of contamination. Stressed or unhealthy cells may not respond appropriately to treatment.
Possible Cause 2: Assay-Specific Issues
-
Recommendation: The readout for the expected phenotype must be sensitive and appropriate. For example, when assessing apoptosis, multiple methods like cleaved caspase-3 staining and TUNEL assays can provide more robust data.[1] For cell viability assays in lymphoma, ensure the assay duration is sufficient to observe an effect (e.g., 72 hours).[5]
Possible Cause 3: Off-Target Effects
-
Recommendation: While this compound is highly selective for HDAC3, off-target effects are a possibility with any small molecule inhibitor.[7][9] If unexpected phenotypes are observed, or if the expected phenotype is absent, consider knockdown experiments (e.g., using shRNA against HDAC3) to validate that the phenotype is indeed HDAC3-dependent.[5]
Experimental Protocols & Signaling Pathways
Protocol: Assessing Pancreatic β-cell Apoptosis
This protocol is a generalized procedure based on common methodologies.
-
Cell Culture: Culture pancreatic β-cells (e.g., INS-1E) in appropriate media.
-
Induction of Apoptosis: Treat cells with an apoptosis-inducing agent such as a cocktail of inflammatory cytokines (e.g., TNF-α, IFN-γ, IL-1β) or under glucolipotoxic conditions.
-
This compound Treatment: Co-treat cells with the apoptosis-inducing agent and a range of this compound concentrations (e.g., 1-10 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate for a predetermined time (e.g., 24-48 hours).
-
Apoptosis Assay: Quantify apoptosis using one of the following methods:
-
Cleaved Caspase-3 Staining: Fix and permeabilize cells, then incubate with an antibody specific for cleaved caspase-3. Analyze via immunofluorescence microscopy or flow cytometry.
-
TUNEL Assay: Detects DNA fragmentation. Perform the assay according to the manufacturer's instructions and analyze by microscopy or flow cytometry.[10]
-
Signaling Pathway: HDAC3 Inhibition in CREBBP-mutant Lymphoma
In certain B-cell lymphomas with mutations in the histone acetyltransferase CREBBP, there is a synthetic dependency on HDAC3. HDAC3 is recruited by the transcriptional repressor BCL6 to silence target genes, including those involved in cell cycle arrest (e.g., p21/CDKN1A) and immune surveillance. Inhibition of HDAC3 by this compound leads to increased histone acetylation at these gene loci, restoring their expression and leading to anti-lymphoma effects.[5]
Experimental Workflow: Troubleshooting this compound Experiments
This workflow provides a logical sequence of steps to diagnose issues with this compound experiments.
References
- 1. Inducing and measuring apoptotic cell death in mouse pancreatic β-cells and in isolated islets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selective inhibition of HDAC3 targets synthetic vulnerabilities and activates immune surveillance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Isoform-selective inhibitor of histone deacetylase 3 (HDAC3) limits pancreatic islet infiltration and protects female nonobese diabetic mice from diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lysine deacetylase inhibitors have low selectivity in cells and exhibit predominantly off‐target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
BRD3308 Technical Support Center: Troubleshooting Inconsistent Results
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results with BRD3308 treatment. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective small molecule inhibitor of Histone Deacetylase 3 (HDAC3).[1][2] Its mechanism of action is to block the enzymatic activity of HDAC3, leading to an increase in the acetylation of histone and non-histone proteins. This alteration in protein acetylation can subsequently modulate gene expression and various cellular processes.
Q2: What are the known biological effects of this compound treatment?
This compound has been shown to have a range of biological effects across different models, including:
-
In diabetes research: It suppresses pancreatic β-cell apoptosis and increases insulin release.[1][2][3] In vivo studies have shown it can prevent the onset of diabetes in female NOD mice.[1][3][4]
-
In HIV research: It can activate HIV-1 transcription and disrupt latency in infected cells.[1][2]
-
In neuroinflammation studies: It has been shown to modulate microglial pyroptosis and neuroinflammation.[5]
-
In cancer research: It has demonstrated efficacy in reducing the viability of primary Diffuse Large B-cell Lymphoma (DLBCL) cells.[6]
Q3: How selective is this compound for HDAC3?
This compound exhibits high selectivity for HDAC3 over other Class I HDACs, particularly HDAC1 and HDAC2.[1][2] This selectivity is a key feature, as off-target effects from pan-HDAC inhibitors can lead to toxicity and confounding results.[7][8]
Troubleshooting Guide
Issue 1: I am seeing variable or no effect of this compound in my cell-based assays.
This is a common issue that can arise from several factors related to compound handling, experimental setup, and cell-specific responses.
Q: My this compound precipitated out of solution when I added it to my culture media. What should I do?
A: this compound is soluble in DMSO but has poor aqueous solubility.[1][9] Precipitation in aqueous media is a frequent cause of inconsistent results.
-
Solution:
-
Use fresh, anhydrous DMSO: Moisture-absorbing DMSO can reduce the solubility of this compound.[1]
-
Optimize final DMSO concentration: While this compound is soluble in DMSO, the final concentration of DMSO in your cell culture should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[10][11] You may need to test the tolerance of your specific cell line to DMSO.
-
Serial dilutions: Prepare a high-concentration stock solution in 100% DMSO and then perform serial dilutions in your culture medium, ensuring rapid and thorough mixing at each step to minimize precipitation.
-
Consider formulation: For in vivo studies, specific formulations with PEG300 and Tween80 have been used to improve solubility.[1] While not standard for cell culture, for particularly problematic cases, exploring such formulating agents at very low, non-toxic concentrations could be an option.
-
Q: I am not observing the expected downstream effects on histone acetylation (e.g., increased H3K27ac) after this compound treatment. Why might this be?
A: Lack of a detectable change in histone acetylation can be due to issues with the compound's activity, the experimental protocol, or the specific cellular context.
-
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure your this compound stock has been stored correctly (typically at -20°C or -80°C in DMSO) and has not undergone multiple freeze-thaw cycles.[2]
-
Optimize Treatment Conditions: The effective concentration and treatment duration can vary between cell types. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Concentrations used in the literature for cell-based assays typically range from 5 µM to 30 µM, with incubation times from 6 to 24 hours.[2]
-
Western Blot Protocol: Ensure your western blot protocol is optimized for detecting histone modifications. See the detailed protocol below.
-
Positive Control: Include a positive control, such as a known pan-HDAC inhibitor like Trichostatin A (TSA) or Sodium Butyrate (NaB), to confirm that your assay can detect changes in histone acetylation.[12]
-
Cellular Context: The basal level of HDAC3 activity and the turnover rate of histone acetylation can differ between cell lines, potentially influencing the magnitude of the observed effect.
-
Issue 2: My in vivo results with this compound are inconsistent.
In vivo experiments introduce additional layers of complexity, including pharmacokinetics and animal-to-animal variability.
Q: I am not seeing a consistent therapeutic effect in my animal model. What are some potential reasons?
A: Inconsistent in vivo efficacy can stem from issues with drug formulation, administration, dosage, and the specific animal model.
-
Troubleshooting Steps:
-
Formulation and Administration: this compound has low aqueous solubility, making proper formulation critical for in vivo studies. A common formulation involves dissolving this compound in a vehicle such as DMSO and then further diluting it in a mixture like PEG300, Tween80, and saline for intraperitoneal (IP) injection.[1] Ensure the final solution is homogenous and administered immediately after preparation.
-
Dosage and Dosing Schedule: The optimal dose and frequency of administration can vary depending on the animal model and the targeted disease. Published studies have used doses ranging from 0.1 mg/kg to 50 mg/kg.[3][6] It is advisable to perform a pilot study to determine the optimal dosing regimen for your specific model.
-
Animal Model Considerations: The genetic background and health status of the animals can influence their response to treatment. For example, in studies with NOD mice, the timing of treatment initiation relative to disease progression is a critical factor.[3][4]
-
Pharmacokinetic Analysis: If feasible, consider performing a basic pharmacokinetic study to measure the concentration of this compound in the plasma of your animals over time. This can help confirm that the drug is being absorbed and reaching therapeutic concentrations.
-
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 | Ki |
| HDAC3 | 54 nM | 29 nM |
| HDAC1 | 1.26 µM | 5.1 µM |
| HDAC2 | 1.34 µM | 6.3 µM |
| Data compiled from multiple sources.[1][2] |
Experimental Protocols
Protocol 1: Cell Viability Assay
-
Cell Plating: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO. From this, create a series of working solutions by serially diluting in culture medium. Ensure the final DMSO concentration in all wells (including vehicle control) is constant and non-toxic (e.g., 0.1%).
-
Treatment: Add the desired concentrations of this compound or vehicle control to the cells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Use a standard cell viability reagent such as a resazurin-based assay (e.g., CellTiter-Blue) or an ATP-based assay (e.g., CellTiter-Glo) according to the manufacturer's instructions.
-
Data Analysis: Measure the signal using a plate reader and normalize the results to the vehicle-treated control to determine the percentage of viable cells.
Protocol 2: Western Blot for Histone Acetylation
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. It is also recommended to include an HDAC inhibitor (like TSA or NaB) in the lysis buffer to preserve acetylation marks.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 15-20 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Separate the protein lysates on a 15% SDS-PAGE gel, which is suitable for resolving low molecular weight proteins like histones.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the acetylated histone mark of interest (e.g., anti-acetyl-Histone H3 (Lys27)) and a loading control (e.g., anti-total Histone H3 or anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the level of acetylated histone to the total histone level.
Visualizations
Caption: Mechanism of action of this compound as an HDAC3 inhibitor.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Isoform-selective inhibitor of histone deacetylase 3 (HDAC3) limits pancreatic islet infiltration and protects female nonobese diabetic mice from diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HDAC3 inhibitor (this compound) modulates microglial pyroptosis and neuroinflammation through PPARγ/NLRP3/GSDMD to improve neurological function after intraventricular hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective inhibition of HDAC3 targets synthetic vulnerabilities and activates immune surveillance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding Failure and Improving Treatment Using HDAC Inhibitors for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Impact of DMSO And Freezing Technique in Developing a High Cell Density Cryopreservation Process for Upstream Bioprocessing [sigmaaldrich.com]
- 11. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolism, HDACs, and HDAC Inhibitors: A Systems Biology Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating BRD3308 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the cellular target engagement of BRD3308, a selective Histone Deacetylase 3 (HDAC3) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular target?
This compound is a potent and highly selective small molecule inhibitor of Histone Deacetylase 3 (HDAC3).[1][2] It exhibits significantly higher potency for HDAC3 compared to other Class I HDACs, such as HDAC1 and HDAC2.[1][2]
Q2: Why is it important to validate this compound target engagement in cells?
Validating target engagement in a cellular context is crucial to confirm that this compound physically interacts with its intended target, HDAC3, within a physiological environment. This confirmation helps to:
-
Validate the mechanism of action: Ensuring that the observed biological effects of this compound are a direct result of HDAC3 inhibition.
-
Establish structure-activity relationships (SAR): Understanding how chemical modifications to the compound affect its ability to bind to the target in cells.
-
Reduce the risk of off-target effects: Differentiating between on-target efficacy and potential non-specific cellular impacts.
Q3: Which methods are recommended for validating this compound target engagement in cells?
Two widely used and robust methods for quantifying small molecule-protein interactions in live cells are the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assays.[3][4]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory potency of this compound against HDAC isozymes.
| Isozyme | IC50 (nM) | Selectivity vs. HDAC3 |
| HDAC3 | 54 | 1x |
| HDAC1 | 1260 | ~23x |
| HDAC2 | 1340 | ~25x |
| Data sourced from multiple references.[1][2] |
Experimental Workflows and Signaling Pathways
Below are diagrams illustrating a general workflow for target engagement validation and the HDAC3 signaling pathway.
References
refining BRD3308 dosage for specific cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining BRD3308 dosage for specific cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective inhibitor of histone deacetylase 3 (HDAC3).[1] It functions by binding to the active site of the HDAC3 enzyme, preventing it from removing acetyl groups from histone and non-histone proteins. This leads to an increase in protein acetylation, which in turn alters gene expression and affects various cellular processes.
Q2: Which cell lines are known to be sensitive to this compound?
A2: this compound has shown efficacy in various cancer cell lines, particularly in diffuse large B-cell lymphoma (DLBCL). Sensitivity can be influenced by the genetic background of the cell line, such as mutations in the CREBBP gene. It has also been shown to have effects on pancreatic β-cells and microglial cells in the context of inflammation.[2][3]
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
A3: Based on published studies, a common starting concentration range for in vitro experiments is between 1 µM and 10 µM. However, the optimal concentration is highly dependent on the specific cell line and the experimental endpoint. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is soluble in DMSO. To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cells | - Suboptimal Dosage: The concentration of this compound may be too low for the specific cell line. - Cell Line Resistance: The cell line may be inherently resistant to HDAC3 inhibition. - Compound Inactivity: The compound may have degraded due to improper storage or handling. | - Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM). - Verify the expression and activity of HDAC3 in your cell line. - Use a fresh aliquot of this compound stock solution. |
| High levels of cell death, even at low concentrations | - High Sensitivity: The cell line may be exceptionally sensitive to HDAC3 inhibition. - Off-Target Effects: At higher concentrations, off-target effects may contribute to cytotoxicity. - Solvent Toxicity: The final concentration of DMSO in the culture medium may be too high. | - Lower the concentration range in your dose-response experiment. - Ensure the final DMSO concentration is below 0.5% (v/v) in your culture medium. - Consider using a different, less sensitive cell line for initial experiments if appropriate. |
| Precipitation of this compound in culture medium | - Low Solubility: this compound may have limited solubility in aqueous solutions like cell culture medium, especially at higher concentrations. - Improper Dilution: The stock solution was not properly mixed into the medium. | - Ensure the final concentration of this compound does not exceed its solubility limit in your culture medium. - When preparing the working solution, add the stock solution to the medium dropwise while vortexing or gently mixing to ensure proper dispersion. |
| Inconsistent results between experiments | - Cell Passage Number: The sensitivity of cells to drugs can change with increasing passage number. - Variability in Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results. - Inconsistent Incubation Times: The duration of drug exposure can significantly impact the outcome. | - Use cells within a consistent and low passage number range for all experiments. - Ensure accurate and consistent cell counting and seeding for each experiment. - Maintain a consistent drug incubation time across all experiments. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound against HDAC isoforms and its effective concentrations in different cellular contexts.
| Target/Cell Line | Assay Type | Potency (IC50/EC50) | Reference |
| HDAC1 | Biochemical Assay | 1.08 µM | [1] |
| HDAC2 | Biochemical Assay | 1.15 µM | [1] |
| HDAC3 | Biochemical Assay | 0.064 µM | [1] |
| Pancreatic Islet Cells | Apoptosis Inhibition | ~10 µM | [2][3] |
Experimental Protocols
Detailed Methodology for Dose-Response Curve Generation using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a specific adherent cell line.
Materials:
-
This compound
-
Anhydrous DMSO
-
Adherent cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete culture medium to achieve a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Key signaling pathways modulated by HDAC3.
References
- 1. The Process and Strategy for Developing Selective Histone Deacetylase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoform-selective inhibitor of histone deacetylase 3 (HDAC3) limits pancreatic islet infiltration and protects female nonobese diabetic mice from diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoform-selective inhibitor of histone deacetylase 3 (HDAC3) limits pancreatic islet infiltration and protects female nonobese diabetic mice from diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
BRD3308: A Comparative Guide to a Selective HDAC3 Inhibitor
In the landscape of epigenetic research and drug development, Histone Deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics. This guide provides a detailed comparison of BRD3308, a potent and selective HDAC3 inhibitor, with other notable HDAC inhibitors. The information is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.
Performance Comparison of HDAC Inhibitors
This compound distinguishes itself through its high selectivity for HDAC3. This specificity is a key differentiator from many pan-HDAC inhibitors, which target multiple HDAC isoforms and may lead to broader, sometimes off-target, effects. The following table summarizes the inhibitory activity (IC50 values) of this compound against Class I HDACs and compares it with other well-characterized HDAC inhibitors.
| Inhibitor | Type | HDAC1 (IC50) | HDAC2 (IC50) | HDAC3 (IC50) | Other HDACs (IC50) | Reference |
| This compound | HDAC3 Selective | 1.26 µM | 1.34 µM | 54 nM | - | [1](2--INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK-- |
| Entinostat (MS-275) | Class I Selective | 0.19 µM | 0.41 µM | 0.95 µM | HDAC8: 76.5 µM | [3](4) |
| RGFP966 | HDAC3 Selective | >15 µM | >15 µM | 0.08 µM | - | [3](4) |
| Vorinostat (SAHA) | Pan-HDAC | 0.061 µM | 0.251 µM | 0.019 µM | HDAC6: Low nM | [5](6) |
| Panobinostat (LBH589) | Pan-HDAC | Low nM | Low nM | Low nM | Class I & II: Low nM | [7](7) |
| Romidepsin (FK228) | Class I Selective | Potent | Potent | - | - | [8](8) |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of HDAC inhibitors are provided below.
HDAC Activity Assay (Fluorometric)
This assay measures the enzymatic activity of HDACs and the inhibitory potential of compounds like this compound.
Materials:
-
96-well black plates
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Recombinant human HDAC enzyme (e.g., HDAC3)
-
Test inhibitor (e.g., this compound)
-
HDAC inhibitor control (e.g., Trichostatin A)
-
Developer solution (e.g., containing Trichostatin A and a protease inhibitor)
-
Fluorometric plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in HDAC Assay Buffer.
-
In a 96-well plate, add the HDAC Assay Buffer, the test inhibitor dilutions, and a positive control (no inhibitor) and negative control (e.g., Trichostatin A).
-
Add the diluted recombinant HDAC enzyme to all wells except for the no-enzyme control wells.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 1-3 hours).
-
Stop the reaction by adding the developer solution. The developer also serves to release the fluorescent signal from the deacetylated substrate.[9]
-
Read the fluorescence on a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of HDAC inhibitors on the proliferation and viability of cancer cell lines.
Materials:
-
96-well clear plates
-
Cancer cell line (e.g., HeLa, Jurkat)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test inhibitor (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 or IC50 value.[10]
Signaling Pathways and Mechanisms of Action
HDAC inhibitors exert their effects through the modulation of various signaling pathways, primarily by altering the acetylation status of both histone and non-histone proteins.
This compound, through its selective inhibition of HDAC3, has been shown to modulate specific signaling pathways. For instance, in the context of neuroinflammation, this compound has been demonstrated to activate the PPARγ/NLRP3/GSDMD signaling pathway, leading to a reduction in pyroptosis and neuroinflammation.[11]
Experimental Workflow
The following diagram illustrates a typical workflow for the initial screening and characterization of an HDAC inhibitor like this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. The Process and Strategy for Developing Selective Histone Deacetylase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 7. portlandpress.com [portlandpress.com]
- 8. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Novel HDAC inhibitors exhibit pre-clinical efficacy in lymphoma models and point to the importance of CDKN1A expression levels in mediating their anti-tumor response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HDAC3 inhibitor (this compound) modulates microglial pyroptosis and neuroinflammation through PPARγ/NLRP3/GSDMD to improve neurological function after intraventricular hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
BRD3308 vs. RGFP966: A Comparative Guide to HDAC3 Selectivity
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase 3 (HDAC3) has emerged as a critical therapeutic target in a range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. The development of selective inhibitors for HDAC3 is a key focus in drug discovery to minimize off-target effects and enhance therapeutic efficacy. This guide provides a detailed comparison of two widely used HDAC3 inhibitors, BRD3308 and RGFP966, focusing on their selectivity, supported by experimental data and methodologies.
Performance Comparison: this compound vs. RGFP966
This compound and RGFP966 are both potent inhibitors of HDAC3, but they exhibit different selectivity profiles across the HDAC family. The following tables summarize their inhibitory activity (IC50 values) from various studies. It is important to note that IC50 values can vary between different assay conditions and enzyme preparations.
Table 1: Inhibitory Activity (IC50) of this compound against HDAC Isoforms
| Isoform | This compound IC50 (µM) | Reference |
| HDAC1 | 1.26 | [1] |
| HDAC2 | 1.34 | [1] |
| HDAC3 | 0.054 - 0.064 | [1] |
Table 2: Inhibitory Activity (IC50) of RGFP966 against HDAC Isoforms
| Isoform | RGFP966 IC50 (µM) | Reference |
| HDAC1 | 5.6 | [2] |
| HDAC2 | 9.7 | [2] |
| HDAC3 | 0.08 - 0.21 | [2][3][4] |
| HDAC8 | >100 | [2] |
Note on RGFP966 Selectivity: While initially reported as highly selective for HDAC3, some studies suggest that RGFP966 is a slow-binding inhibitor and may exhibit less pronounced selectivity over HDAC1 and HDAC2 than first thought.[5] One study reported inhibitor constants (Ki) of 57 nM, 31 nM, and 13 nM for HDAC1, HDAC2, and HDAC3, respectively, indicating a more modest selectivity for HDAC3.[5] Researchers should consider these findings when interpreting data generated using RGFP966.
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust biochemical and cell-based assays. Below are detailed methodologies for key experiments commonly used to characterize HDAC inhibitors.
In Vitro HDAC Enzymatic Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified recombinant HDAC enzyme.
Principle: A fluorogenic substrate containing an acetylated lysine residue is incubated with the HDAC enzyme in the presence or absence of the inhibitor. Deacetylation of the substrate by the HDAC enzyme makes it susceptible to a developer enzyme, which cleaves the deacetylated substrate, releasing a fluorescent molecule. The fluorescence intensity is inversely proportional to the HDAC activity.
Protocol:
-
Reagents:
-
Purified recombinant HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Fluor de Lys™)
-
Test compounds (this compound, RGFP966) dissolved in DMSO
-
Developer solution (containing a protease, e.g., trypsin)
-
Trichostatin A (TSA) as a positive control inhibitor
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in HDAC assay buffer.
-
In a 96-well black microplate, add the HDAC enzyme, assay buffer, and the test compound or vehicle (DMSO).
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
NanoBRET™ Target Engagement Assay
This cell-based assay measures the binding of a compound to its target protein within intact cells, providing a more physiologically relevant assessment of target engagement.
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged HDAC protein (donor) and a cell-permeable fluorescent tracer that binds to the active site of the HDAC (acceptor). When the tracer is bound to the HDAC-NanoLuc® fusion protein, BRET occurs. A test compound that binds to the same site will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.
Protocol:
-
Reagents and Materials:
-
Cells expressing the NanoLuc®-HDAC fusion protein (e.g., HEK293 cells)
-
NanoBRET™ tracer specific for the HDAC target
-
Test compounds (this compound, RGFP966) dissolved in DMSO
-
Nano-Glo® Live Cell Reagent
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96-well assay plates
-
-
Procedure:
-
Seed the cells expressing the NanoLuc®-HDAC fusion protein into the 96-well plates and incubate overnight.
-
Prepare serial dilutions of the test compounds in Opti-MEM®.
-
Prepare the NanoBRET™ tracer dilution in Opti-MEM®.
-
Add the test compounds to the cells, followed by the addition of the NanoBRET™ tracer.
-
Equilibrate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours).
-
Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions.
-
Add the Nano-Glo® reagent to each well.
-
Read the donor (460 nm) and acceptor (610 nm) emission signals using a BRET-enabled plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Normalize the BRET ratios to the vehicle control.
-
Plot the normalized BRET ratio against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflows
HDAC3 is a key regulator of various signaling pathways implicated in inflammation and neurodegeneration. Both this compound and RGFP966 exert their biological effects by modulating these pathways.
HDAC3 in Inflammatory Signaling
HDAC3 plays a crucial role in the inflammatory response, primarily through its interaction with the NF-κB signaling pathway. HDAC3 can deacetylate the p65 subunit of NF-κB, which is essential for its transcriptional activity and the subsequent expression of pro-inflammatory cytokines.
Caption: HDAC3-mediated deacetylation of NF-κB p65.
This compound in Neuroinflammation
Recent studies have shown that this compound can ameliorate neuroinflammation by modulating the PPARγ/NLRP3/GSDMD signaling axis.[6] This pathway is involved in inflammasome activation and subsequent pyroptotic cell death.
Caption: this compound modulates the PPARγ/NLRP3 pathway.
Experimental Workflow for Inhibitor Comparison
A logical workflow for comparing HDAC3 inhibitors involves a combination of in vitro and cell-based assays to assess both enzymatic inhibition and cellular target engagement.
Caption: Workflow for comparing HDAC3 inhibitors.
Conclusion
Both this compound and RGFP966 are valuable chemical probes for studying the function of HDAC3. This compound demonstrates high selectivity for HDAC3 over other class I HDACs. While RGFP966 is also a potent HDAC3 inhibitor, researchers should be aware of the conflicting reports regarding its selectivity and consider its potential effects on other HDAC isoforms. The choice of inhibitor will depend on the specific experimental context and the desired level of selectivity. The experimental protocols and pathway diagrams provided in this guide offer a framework for the rigorous evaluation and application of these important research tools.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC3 inhibitor (this compound) modulates microglial pyroptosis and neuroinflammation through PPARγ/NLRP3/GSDMD to improve neurological function after intraventricular hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Anti-Inflammatory Effects of BRD3308
A Head-to-Head Look at a Selective HDAC3 Inhibitor Versus a Glucocorticoid Standard
In the landscape of anti-inflammatory drug discovery, researchers continually seek novel compounds with improved efficacy and safety profiles compared to existing therapies. This guide provides a comprehensive comparison of BRD3308, a selective histone deacetylase 3 (HDAC3) inhibitor, with dexamethasone, a potent glucocorticoid widely used as a benchmark anti-inflammatory agent. This analysis is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of selective HDAC inhibition for inflammatory diseases.
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the available quantitative data for this compound and dexamethasone, highlighting their inhibitory activities in various assays. It is important to note that the data presented is compiled from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions.
| Compound | Target | Assay Type | IC50 Value | Cell Line/System |
| This compound | HDAC3 | Enzymatic Assay | 54 nM[1] | Recombinant Human HDAC3 |
| HDAC1 | Enzymatic Assay | 1.26 µM[1] | Recombinant Human HDAC1 | |
| HDAC2 | Enzymatic Assay | 1.34 µM[1] | Recombinant Human HDAC2 | |
| Dexamethasone | Glucocorticoid Receptor | Receptor Binding | Ki = 6.7 nM | - |
| - | Inhibition of IL-6 production | ~10⁻⁸ M | Cow Alveolar Macrophages[2] | |
| - | Inhibition of MCP-1 secretion | 3 nM | Human Retinal Pericytes[3] |
Table 1: Comparison of the half-maximal inhibitory concentration (IC50) and binding affinity (Ki) of this compound and Dexamethasone against their respective primary targets and in functional cellular assays.
| Compound | Inflammatory Mediator | Cell Line | Stimulant | Observed Effect |
| This compound | Inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6) | Macrophages | Sepsis model (in vivo) | Mitigated the release of inflammatory cytokines[4] |
| Pyroptosis Markers (NLRP3, Caspase-1 p20, GSDMD-N) | Macrophages | Sepsis model (in vivo) | Suppressed protein levels[4] | |
| Dexamethasone | TNF-α | RAW 264.7 Macrophages | LPS | Dose-dependent inhibition of secretion[5] |
| IL-6 | RAW 264.7 Macrophages | LPS | Inhibition of production (10% to 90% at 10⁻⁹ M to 10⁻⁶ M)[6] | |
| IL-8 | Alveolar Macrophages (COPD patients) | IL-1β or Cigarette Smoke Media | No inhibition of release[7] |
Table 2: Summary of the qualitative and semi-quantitative anti-inflammatory effects of this compound and Dexamethasone on the production of key inflammatory mediators in cellular models.
Mechanism of Action: A Tale of Two Pathways
This compound and dexamethasone exert their anti-inflammatory effects through distinct molecular mechanisms. This compound's selectivity for HDAC3 allows for a targeted approach to modulating inflammatory gene expression, while dexamethasone's broad-acting glucocorticoid activity has widespread effects on the immune system.
This compound and the NF-κB/MAPK Signaling Axis
HDAC3 is a key regulator of inflammatory gene expression, primarily through its interaction with the NF-κB and MAPK signaling pathways. In response to inflammatory stimuli like lipopolysaccharide (LPS), these pathways are activated, leading to the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This compound, by inhibiting HDAC3, is thought to interfere with the deacetylation of key proteins in these pathways, ultimately leading to a reduction in the expression of inflammatory genes.[4][8]
Experimental Protocols
In Vitro Anti-Inflammatory Assay: LPS-Induced TNF-α Production in RAW 264.7 Macrophages
This protocol describes a standard in vitro assay to evaluate and compare the anti-inflammatory effects of this compound and dexamethasone by measuring their ability to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.
Materials:
-
RAW 264.7 cells (ATCC TIB-71)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Dexamethasone
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kit for mouse TNF-α
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in supplemented DMEM at 37°C in a humidified atmosphere with 5% CO₂. Passage cells every 2-3 days to maintain sub-confluent cultures.
-
Cell Seeding: On the day of the experiment, harvest the cells and perform a cell count. Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of this compound and dexamethasone in a suitable solvent (e.g., DMSO). On the day of the experiment, prepare serial dilutions of each compound in culture medium to achieve the desired final concentrations. The final solvent concentration should be kept constant across all wells and should not exceed 0.1% to avoid toxicity.
-
Treatment: After the overnight incubation, carefully remove the medium from the wells. Add 50 µL of fresh medium containing the various concentrations of this compound, dexamethasone, or vehicle control (medium with the same concentration of solvent as the compound-treated wells) to the respective wells. Incubate for 1 hour at 37°C.
-
Stimulation: Following the pre-treatment, add 50 µL of medium containing LPS to each well to achieve a final concentration of 100 ng/mL. For the unstimulated control wells, add 50 µL of medium without LPS.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell monolayer.
-
TNF-α Quantification: Measure the concentration of TNF-α in the collected supernatants using a commercially available mouse TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Plot the percentage of inhibition against the compound concentration and determine the IC50 value for each compound using a suitable software (e.g., GraphPad Prism).
Concluding Remarks
This compound represents a promising class of targeted anti-inflammatory agents with a distinct mechanism of action compared to the broad-spectrum glucocorticoid, dexamethasone. Its selectivity for HDAC3 offers the potential for a more focused therapeutic intervention with a potentially different side-effect profile. While direct comparative quantitative data is still emerging, the available evidence suggests that this compound effectively modulates key inflammatory pathways and reduces the production of pro-inflammatory mediators. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and safety of selective HDAC3 inhibitors like this compound in various inflammatory disease models. This will be crucial in determining their potential as a novel therapeutic strategy for a range of inflammatory conditions.
References
- 1. Dexamethasone and Fumaric Acid Ester Conjugate Synergistically Inhibits Inflammation and NF-κB in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition by dexamethasone of interleukin-1 beta and interleukin-6 expression in alveolar macrophages from cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. This compound suppresses macrophage oxidative stress and pyroptosis via upregulating acetylation of H3K27 in sepsis-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glucocorticoids inhibit the production of IL6 from monocytes, endothelial cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. This compound suppresses macrophage oxidative stress and pyroptosis via upregulating acetylation of H3K27 in sepsis-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
BRD3308 vs. Pan-HDAC Inhibitors: A Comparative Analysis for Researchers
In the landscape of epigenetic modulators, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for a range of diseases, including cancer and inflammatory disorders. While pan-HDAC inhibitors, which target multiple HDAC isoforms, have shown clinical efficacy, their broad activity can lead to off-target effects. This has spurred the development of isoform-selective inhibitors like BRD3308, which specifically targets HDAC3. This guide provides a detailed comparative analysis of this compound and pan-HDAC inhibitors, offering researchers a comprehensive overview of their biochemical potency, cellular effects, and underlying mechanisms of action.
Biochemical Potency and Selectivity
A key differentiator between this compound and pan-HDAC inhibitors is their target selectivity. This compound is a potent and highly selective inhibitor of HDAC3. In contrast, pan-HDAC inhibitors, such as Vorinostat (SAHA) and Panobinostat (LBH-589), exhibit activity against a broad range of HDAC isoforms.
| Inhibitor | Target(s) | IC50 (nM) |
| This compound | HDAC3 | 54 |
| HDAC1 | 1260 | |
| HDAC2 | 1340 | |
| Vorinostat (SAHA) | HDAC1 | 10 |
| HDAC3 | 20 | |
| Pan-HDAC | ~10 | |
| Panobinostat (LBH-589) | Pan-HDAC | 5 |
| HDACs 1-9 | 3 - 61 (except HDAC8 at 248) |
Table 1: Comparative Inhibitory Potency (IC50) of this compound and Pan-HDAC Inhibitors. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, Vorinostat (SAHA), and Panobinostat (LBH-589) against various HDAC isoforms. The data highlights the high selectivity of this compound for HDAC3 compared to the broad-spectrum activity of the pan-HDAC inhibitors.
Cellular Effects: A Head-to-Head Comparison
The differential selectivity of these inhibitors translates to distinct cellular outcomes. While both classes of inhibitors can induce cell cycle arrest and apoptosis, the specificity of this compound may offer a more targeted therapeutic window with potentially fewer side effects.
| Inhibitor | Cell Line(s) | Effect | IC50 / ED50 |
| This compound | Diffuse Large B-cell Lymphoma (DLBCL) | Reduced cell viability | Significantly lower ED50 in CREBBP mutant vs. WT cell lines |
| Vorinostat (SAHA) | Sarcoma (SW-982) | Inhibition of cell viability | 8.6 µM |
| Sarcoma (SW-1353) | Inhibition of cell viability | 2.0 µM | |
| Breast Cancer (MCF-7) | Inhibition of cell proliferation | 0.75 µM | |
| Panobinostat (LBH-589) | Sarcoma (SW-982) | Inhibition of cell viability | 0.1 µM |
| Sarcoma (SW-1353) | Inhibition of cell viability | 0.02 µM | |
| Non-small cell lung cancer (H1299, L55, A549) | Inhibition of cell growth | 5 nM, 11 nM, 30 nM, respectively |
Table 2: Comparative Cellular Activity of this compound and Pan-HDAC Inhibitors. This table presents the observed effects and potency of this compound, Vorinostat (SAHA), and Panobinostat (LBH-589) on the viability and proliferation of various cancer cell lines.
Signaling Pathways and Mechanisms of Action
Pan-HDAC inhibitors exert their effects through broad epigenetic reprogramming, leading to the altered expression of a wide array of genes that regulate cell cycle, apoptosis, and differentiation. Their mechanism involves the hyperacetylation of both histone and non-histone proteins. This can lead to the upregulation of tumor suppressor genes like p21 and the induction of both intrinsic and extrinsic apoptotic pathways.
This compound, by selectively inhibiting HDAC3, is thought to have a more focused mechanism. HDAC3 is a key component of several corepressor complexes, including NCoR/SMRT, and plays a crucial role in regulating specific gene expression programs. For instance, HDAC3 has been implicated in the regulation of inflammatory responses through pathways such as NF-κB and STAT signaling. Selective inhibition of HDAC3 by this compound can therefore modulate these specific pathways without the global effects seen with pan-HDAC inhibitors.
Figure 1: Mechanisms of Action. This diagram illustrates the distinct signaling pathways modulated by pan-HDAC inhibitors versus the HDAC3-selective inhibitor this compound.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key assays are provided below.
HDAC Activity Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.
Materials:
-
Recombinant HDAC enzyme (e.g., HDAC3, HDAC1)
-
HDAC substrate (e.g., a fluorogenic acetylated peptide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (to stop the reaction and generate a fluorescent signal)
-
Test compounds (this compound, pan-HDAC inhibitors) and DMSO (vehicle control)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the HDAC enzyme to each well, followed by the test compound or vehicle.
-
Incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the HDAC substrate to each well.
-
Incubate for a specific time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding the developer solution.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Figure 2: HDAC Activity Assay Workflow. A step-by-step workflow for determining the inhibitory potency of compounds against HDAC enzymes.
Cell Viability (MTT) Assay
This colorimetric assay determines the effect of inhibitors on cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest (e.g., cancer cell lines)
-
Complete cell culture medium
-
Test compounds (this compound, pan-HDAC inhibitors) and DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or vehicle and incubate for a desired period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 or ED50 value.
Western Blot for Histone Acetylation
This technique is used to detect changes in the acetylation status of histones following inhibitor treatment.
Materials:
-
Cells treated with inhibitors or vehicle
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and analyze the band intensities to determine the relative levels of histone acetylation.
Figure 3: Comparative Analysis Framework. This diagram outlines the logical flow of the comparative analysis between this compound and pan-HDAC inhibitors.
Revolutionizing Diabetes Research: A Comparative Guide to BRD3308 and Other Promising Stimulators of β-Cell Proliferation
For Immediate Release
BOSTON, MA – In the relentless pursuit of a curative therapy for diabetes, researchers are increasingly focusing on strategies to regenerate pancreatic β-cells. A frontrunner in this endeavor is BRD3308, a selective inhibitor of histone deacetylase 3 (HDAC3), which has demonstrated a significant capacity to induce β-cell proliferation. This guide provides a comprehensive comparison of this compound with other emerging alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in this critical field.
Unveiling the Potential of this compound
This compound has been shown to enhance β-cell proliferation, offering a promising avenue for restoring β-cell mass in diabetic individuals.[1][2] Beyond its proliferative effects, this selective HDAC3 inhibitor also plays a crucial role in protecting β-cells from apoptosis and mitigating islet inflammation, addressing multiple pathological aspects of diabetes.[1][2]
A Comparative Look at β-Cell Proliferation Agents
The landscape of β-cell regenerative medicine extends beyond this compound, with several other classes of compounds showing promise. This guide evaluates this compound against other HDAC inhibitors, as well as inhibitors of EZH2 and GSK-3β.
| Compound Class | Target | Key Findings on β-Cell Proliferation | Reference Compound(s) |
| HDAC Inhibitor | HDAC3 | Enhances β-cell proliferation and protects against apoptosis.[1][2] | This compound |
| HDAC Inhibitor | Pan-HDAC | General HDAC inhibition can improve β-cell proliferation but may also impact β-cell identity and function.[3] | Trichostatin A (TSA) |
| EZH2 Inhibitor | EZH2 | Promotes a shift towards a β-like cell identity from progenitor cells and can restore insulin secretion.[4][5][6] | GSK126, Tazemetostat |
| GSK-3β Inhibitor | GSK-3β | Inhibition promotes survival and proliferation of various cell types, with potential application in β-cell regeneration.[7] | 9-ING-41 |
Delving into the Mechanism: The this compound Signaling Pathway
This compound exerts its pro-proliferative effects on β-cells through a sophisticated signaling pathway. By selectively inhibiting HDAC3, this compound influences the expression of key cell cycle regulators. This includes the upregulation of the cyclin-dependent kinase inhibitor p21, which, contrary to its typical role as a cell cycle inhibitor, can promote cell cycle exit and protect against apoptosis in certain contexts, thereby contributing to a healthier, more robust β-cell population. Additionally, HDAC3 inhibition has been linked to the modulation of Suppressor of Cytokine Signaling 3 (SOCS3), a key regulator of inflammatory responses and cell survival.
Standardized Evaluation: Experimental Workflow for β-Cell Proliferation
To ensure reproducible and comparable results in the study of β-cell proliferation, a standardized experimental workflow is essential. The following diagram outlines a typical process for assessing the efficacy of compounds like this compound.
References
- 1. Isoform-selective inhibitor of histone deacetylase 3 (HDAC3) limits pancreatic islet infiltration and protects female nonobese diabetic mice from diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoform-selective inhibitor of histone deacetylase 3 (HDAC3) limits pancreatic islet infiltration and protects female nonobese diabetic mice from diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conditional ablation of HDAC3 in islet beta cells results in glucose intolerance and enhanced susceptibility to STZ-induced diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EZH2 inhibitors promote β-like cell regeneration in young and adult type 1 diabetes donors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. communities.springernature.com [communities.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of BRD3308's Effect on HIV Transcription: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reactivation of latent HIV-1 reservoirs is a cornerstone of "shock and kill" strategies aimed at eradicating the virus. This guide provides a comparative analysis of BRD3308, a selective histone deacetylase 3 (HDAC3) inhibitor, and other key latency-reversing agents (LRAs). We present a cross-validation of this compound's effect on HIV transcription, supported by experimental data and detailed protocols to aid in the design and interpretation of future research.
Executive Summary
This compound has emerged as a promising LRA due to its targeted inhibition of HDAC3, an enzyme implicated in the maintenance of HIV latency.[1] This guide compares the efficacy of this compound with other well-characterized LRAs, namely the pan-HDAC inhibitor Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat) and the Bromodomain and Extra-Terminal (BET) bromodomain inhibitor JQ1. While direct head-to-head comparisons in single studies are limited, this guide synthesizes available data to provide a comprehensive overview of their respective potencies and mechanisms of action.
Comparative Efficacy of Latency-Reversing Agents
The efficacy of LRAs is typically assessed through in vitro latency models, such as the 2D10 and J-Lat T-cell lines which harbor a latent HIV provirus with a GFP reporter, and ex vivo viral outgrowth assays using resting CD4+ T cells from aviremic HIV-positive individuals.
In Vitro HIV-1 Reactivation
| Compound | Target | Cell Line | Concentration | % GFP Positive Cells (Approx.) | Reference |
| This compound | HDAC3 | 2D10 | 10-30 µM | Increase observed | [1] |
| JQ1 | BRD2/BRD4 | J-Lat A2 | 1 µM | ~5-10% | [2][3] |
| SAHA (Vorinostat) | Pan-HDAC | J-Lat A2 | 500 nM | Modest increase | [3] |
| Prostratin | PKC activator | J-Lat A2 | 5 µM | Synergizes with JQ1 | [2] |
Ex Vivo HIV-1 Outgrowth from Patient Cells
| Compound | Target | Concentration | Outgrowth (IUPM) vs. Control | Patient Samples | Reference |
| This compound | HDAC3 | 15 µM | Similar or greater than SAHA | 4 | [1] |
| SAHA (Vorinostat) | Pan-HDAC | 335 nM | Baseline for comparison | 4 | [1] |
| JQ1 | BRD2/BRD4 | 500 nM | Enhanced reactivation with Prostratin/PHA | Multiple | [4] |
Signaling Pathways and Mechanisms of Action
The reactivation of latent HIV by these compounds involves distinct cellular pathways that converge on the HIV Long Terminal Repeat (LTR) to promote transcription.
HDAC inhibitors, like this compound and SAHA, function by preventing the removal of acetyl groups from histones.[5] This leads to a more relaxed chromatin structure around the integrated HIV provirus, making the viral promoter more accessible to transcription factors and RNA polymerase II, thereby initiating transcription.[5] this compound's selectivity for HDAC3 is thought to be advantageous, as HDAC3 is a key component of co-repressor complexes that maintain HIV latency.[5]
In contrast, BET inhibitors like JQ1 target bromodomain-containing proteins, primarily BRD4.[6][7] BRD4 can act as a transcriptional repressor of HIV by competing with the viral trans-activator protein Tat for binding to the positive transcription elongation factor b (P-TEFb), a crucial component of the Super Elongation Complex (SEC).[2][6] By displacing BRD4 from acetylated histones at the HIV promoter, JQ1 allows Tat to effectively recruit the SEC and promote robust transcriptional elongation.[2][6]
Experimental Protocols
In Vitro HIV Reactivation Assay in 2D10 Jurkat Cells
This protocol describes the reactivation of latent HIV-1 in the 2D10 Jurkat T-cell line, which contains an integrated HIV provirus with a d2EGFP reporter gene in place of Nef.[8]
Materials:
-
2D10 Jurkat cells
-
RPMI 1640 medium supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL)
-
This compound, JQ1, SAHA (stock solutions in DMSO)
-
TNF-α (positive control)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Culture 2D10 cells in complete RPMI 1640 medium at 37°C in a 5% CO2 incubator.
-
Seed cells in a 24-well plate at a density of 2 x 10^5 cells/mL.
-
Treat cells with varying concentrations of this compound, JQ1, SAHA, or a vehicle control (DMSO). Include a positive control with TNF-α (10 ng/mL).
-
Incubate the cells for 24-48 hours.
-
After incubation, harvest the cells and wash with PBS.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Acquire data on a flow cytometer, measuring GFP expression in the live cell population.
-
Analyze the percentage of GFP-positive cells to quantify HIV-1 reactivation.
Ex Vivo Quantitative Viral Outgrowth Assay (qVOA)
This protocol outlines the measurement of the frequency of replication-competent latent HIV-1 in resting CD4+ T cells from aviremic patients.[9][10][11]
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from HIV-positive individuals on suppressive ART
-
Negative selection kits for resting CD4+ T cell isolation (CD4+, CD25-, CD69-, HLA-DR-)
-
RPMI 1640 medium with 10% FBS, IL-2 (20 U/mL)
-
PHA-L (Phytohemagglutinin)
-
Irradiated feeder PBMCs from an uninfected donor or a suitable cell line (e.g., MOLT-4/CCR5)
-
This compound, JQ1, SAHA
-
p24 ELISA kit or RT-qPCR for HIV-1 RNA quantification
Procedure:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Purify resting CD4+ T cells using negative selection.
-
Plate the resting CD4+ T cells in a limiting dilution series in a 96-well plate.
-
Treat the cells with the desired LRA (this compound, JQ1, or SAHA) or a vehicle control.
-
Stimulate the cells with PHA-L and co-culture with irradiated feeder cells to amplify any reactivated virus.
-
Culture for 14-21 days, performing media changes as required.
-
At the end of the culture period, measure the presence of HIV-1 in the supernatant of each well using a p24 ELISA or RT-qPCR.
-
Calculate the frequency of latently infected cells, expressed as Infectious Units Per Million (IUPM), using maximum likelihood statistics based on the number of positive wells at each cell dilution.
Conclusion
This compound represents a targeted approach to reversing HIV latency through the selective inhibition of HDAC3. Available data suggests its potency is comparable to the pan-HDAC inhibitor SAHA in ex vivo models. The BET inhibitor JQ1 offers an alternative mechanism of action by targeting BRD4 and releasing the transcriptional elongation block. While direct comparative studies between this compound and JQ1 are needed, both compounds demonstrate significant potential as tools to probe the mechanisms of HIV latency and as components of future HIV eradication strategies. The provided protocols offer a framework for researchers to conduct their own comparative analyses and further elucidate the therapeutic potential of these and other novel latency-reversing agents.
References
- 1. researchgate.net [researchgate.net]
- 2. The BET bromodomain inhibitor JQ1 activates HIV latency through antagonizing Brd4 inhibition of Tat-transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Reactivation of Latent HIV-1 by Inhibition of BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivation of latent HIV by histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. search.lib.asu.edu [search.lib.asu.edu]
- 7. researchgate.net [researchgate.net]
- 8. T-cell receptor signaling enhances transcriptional elongation from latent HIV proviruses by activating P-TEFb through an ERK-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Quantification of the Latent Reservoir for HIV-1 Using a Viral Outgrowth Assay | PLOS Pathogens [journals.plos.org]
- 10. Rapid Quantification of the Latent Reservoir for HIV-1 Using a Viral Outgrowth Assay | PLOS Pathogens [journals.plos.org]
- 11. A highly reproducible quantitative viral outgrowth assay for the measurement of the replication-competent latent HIV-1 reservoir - PMC [pmc.ncbi.nlm.nih.gov]
BRD3308 vs. CI-994: A Comparative Guide to HDAC Inhibitors
In the landscape of epigenetic research, Histone Deacetylase (HDAC) inhibitors are pivotal tools for studying gene regulation and developing novel therapeutics. Among these, BRD3308 and CI-994 (also known as Tacedinaline) are two prominent molecules often employed in HDAC inhibition assays. This guide provides an objective, data-driven comparison of their performance, complete with experimental methodologies and pathway diagrams to assist researchers in selecting the appropriate inhibitor for their needs.
Performance and Selectivity Profile
The primary distinction between this compound and CI-994 lies in their selectivity for different HDAC isoforms. This compound is a highly potent and selective inhibitor of HDAC3, whereas CI-994 is a broader Class I HDAC inhibitor, targeting HDACs 1, 2, and 3.
This compound demonstrates a remarkable selectivity for HDAC3. It is reported to be approximately 23-fold more selective for HDAC3 over HDAC1 and HDAC2.[1][2] This specificity makes it an excellent tool for dissecting the specific biological functions of HDAC3.
CI-994 , a derivative of ortho-aminoanilide, acts as a pan-inhibitor for Class I HDACs, with comparable potency against HDAC1 and HDAC2, and slightly less potency against HDAC3.[3][4][5] Its broader activity is suitable for studies investigating the combined effects of Class I HDAC inhibition.
Data Summary: Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values for each compound against Class I HDACs, providing a clear quantitative comparison of their potency and selectivity.
| Compound | HDAC1 | HDAC2 | HDAC3 | HDAC8 |
| This compound | 1.26 µM[1][3][6] | 1.34 µM[1][3][6] | 54 nM[1][3][6] | Not Reported |
| CI-994 | 0.9 µM[4][5] | 0.9 µM[4][5] | 1.2 µM[4][5] | >20 µM[5] |
| Table 1: Comparative IC50 values for this compound and CI-994. |
| Compound | HDAC1 | HDAC2 | HDAC3 |
| This compound | 6,300 nM[7] | 5,100 nM[2][7] | 29 nM[2][7] |
| CI-994 | 410 nM[8][9] | Not Reported | 750 nM[8][9] |
| Table 2: Comparative Ki values for this compound and CI-994. |
Mechanism of Action and Signaling Pathways
HDAC inhibitors function by binding to the active site of HDAC enzymes, preventing the removal of acetyl groups from lysine residues on histones and other proteins. This leads to an accumulation of acetylated histones (hyperacetylation), which relaxes chromatin structure and facilitates gene transcription.
Caption: General mechanism of HDAC inhibition.
While the general mechanism is shared, the specific downstream effects of this compound and CI-994 differ due to their isoform selectivity.
This compound: The selective inhibition of HDAC3 by this compound has been shown to modulate neuroinflammation and microglial pyroptosis by activating the PPARγ/NLRP3/GSDMD signaling pathway.[10][11] It also suppresses pancreatic β-cell apoptosis and increases insulin secretion, highlighting its potential in metabolic disease research.[1][2][12]
Caption: this compound signaling pathway in neuroinflammation.
CI-994: As a Class I inhibitor, CI-994 has been extensively studied in the context of neuroscience and oncology. It enhances synaptic plasticity and memory formation, making it a valuable tool in neurobiology.[13][14] In cancer cell lines, CI-994 induces G1 cell cycle arrest and apoptosis.[5][8]
Experimental Protocols: HDAC Inhibition Assay
A common method to determine the potency of HDAC inhibitors is a fluorometric assay. This protocol provides a generalized workflow for assessing HDAC activity in the presence of an inhibitor.
Materials and Reagents:
-
Recombinant human HDAC enzyme (e.g., HDAC1, 2, or 3)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Inhibitors: this compound, CI-994, and a control inhibitor (e.g., Trichostatin A)
-
HDAC Developer solution (containing a protease like trypsin and a stop solution)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitors (this compound, CI-994) and the control inhibitor in HDAC Assay Buffer.
-
Dilute the HDAC enzyme and the fluorogenic substrate to their optimal working concentrations in cold HDAC Assay Buffer.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add the following in order:
-
HDAC Assay Buffer
-
Diluted inhibitor solution (or vehicle control)
-
Diluted HDAC enzyme solution
-
-
Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add the diluted fluorogenic substrate to each well to start the deacetylation reaction.
-
Incubate the plate for 30-60 minutes at 37°C.
-
-
Develop and Read:
-
Stop the reaction by adding the HDAC Developer solution to each well.
-
Incubate at room temperature for 15-20 minutes to allow the fluorescent product to develop.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for a fluorometric HDAC inhibition assay.
Conclusion
The choice between this compound and CI-994 fundamentally depends on the research question.
-
This compound is the superior choice for studies aiming to isolate the specific roles of HDAC3 . Its high selectivity allows for precise investigation of HDAC3-mediated pathways in areas like neuroinflammation, diabetes, and HIV latency.[1][10][12]
-
CI-994 is well-suited for research exploring the broader consequences of Class I HDAC inhibition . Its application is valuable in cancer biology to study effects like cell cycle arrest and in neuroscience to investigate cognitive enhancement and synaptic plasticity.[8][13]
By understanding their distinct selectivity profiles and mechanisms of action, researchers can effectively leverage these powerful inhibitors to advance the understanding of epigenetic regulation in health and disease.
References
- 1. This compound - Ace Therapeutics [acetherapeutics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. universalbiologicals.com [universalbiologicals.com]
- 7. caymanchem.com [caymanchem.com]
- 8. CI 994 | Class I HDACs | Tocris Bioscience [tocris.com]
- 9. Class I histone deacetylase (HDAC) inhibitor CI-994 promotes functional recovery following spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HDAC3 inhibitor (this compound) modulates microglial pyroptosis and neuroinflammation through PPARγ/NLRP3/GSDMD to improve neurological function after intraventricular hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of HDAC3 in inflammation: mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isoform-selective inhibitor of histone deacetylase 3 (HDAC3) limits pancreatic islet infiltration and protects female nonobese diabetic mice from diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. The HDAC inhibitor CI-994 acts as a molecular memory aid by facilitating synaptic and intracellular communication after learning - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of BRD3308 and Other Modulators of Microglial Pyroptosis
For Immediate Release
This guide provides a comprehensive comparison of BRD3308, a selective Histone Deacetylase 3 (HDAC3) inhibitor, with other known modulators of microglial pyroptosis. This document is intended for researchers, scientists, and drug development professionals investigating neuroinflammatory pathways and therapeutic interventions targeting microglial activation.
Introduction to Microglial Pyroptosis
Microglia, the resident immune cells of the central nervous system, play a crucial role in brain homeostasis and pathology. Pyroptosis is a highly inflammatory form of programmed cell death initiated by inflammasomes, multi-protein complexes that activate caspase-1. Activated caspase-1 cleaves Gasdermin D (GSDMD), leading to pore formation in the cell membrane, cell lysis, and the release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and IL-18. Dysregulated microglial pyroptosis is implicated in a range of neurological disorders, making it a key target for therapeutic development.
This compound: A Novel Modulator of Microglial Pyroptosis
This compound is a potent and selective inhibitor of HDAC3. Recent studies have demonstrated its ability to modulate microglial pyroptosis by upregulating the expression of Peroxisome Proliferator-Activated Receptor γ (PPARγ). This action, in turn, inhibits the NLRP3 inflammasome, a key initiator of the pyroptotic cascade, and subsequent GSDMD-mediated cell death.[1][2][3]
Comparative Efficacy of Pyroptosis Modulators
This section compares the performance of this compound with other compounds known to modulate microglial pyroptosis, including MCC950 (a direct NLRP3 inhibitor), Parthenolide (an NF-κB and NLRP3 inflammasome inhibitor), VX-765 (a caspase-1 inhibitor), and Disulfiram (a GSDMD inhibitor).
| Compound | Target | Mechanism of Action | IC50 / Effective Concentration | Cell Type(s) | Reference(s) |
| This compound | HDAC3 | Indirectly inhibits NLRP3 inflammasome via PPARγ activation. | HDAC3 IC50: 54 nM | Microglia, Macrophages | [3] |
| MCC950 | NLRP3 | Directly binds to and inhibits the NLRP3 inflammasome. | NLRP3 IC50: 7.5 - 14.3 nM | Microglia, Macrophages | [4] |
| Parthenolide | NF-κB, NLRP3 Inflammasome | Inhibits NF-κB signaling and NLRP3 inflammasome activation. | Dose-dependent reduction of IL-1β and IL-18 | Microglia, Macrophages | [5] |
| VX-765 (VRT-043198) | Caspase-1 | Directly inhibits caspase-1 activity. | Caspase-1 IC50: 3.68 - 9.91 nM (as VRT-043198) | Microglia, various | [6] |
| Disulfiram | GSDMD | Covalently modifies GSDMD to block pore formation. | ~0.41 µM (with Cu(II)) | Macrophages, various | [7][8] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of microglial pyroptosis and a typical experimental workflow for validating the efficacy of a modulator like this compound.
Figure 1. Signaling pathway of microglial pyroptosis.
Figure 2. Experimental workflow for validating pyroptosis modulators.
Detailed Experimental Protocols
Microglial Cell Culture and Treatment
-
Cell Seeding: Plate primary microglia or a microglial cell line (e.g., BV-2) in appropriate culture vessels and allow them to adhere.
-
Priming (Signal 1): Treat the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound or an alternative inhibitor for 1 hour.
-
Activation (Signal 2): Induce NLRP3 inflammasome activation and pyroptosis by adding an activator such as ATP (e.g., 2.5 mM) for 30-60 minutes or Nigericin (e.g., 5 µM) for 1-2 hours.
Western Blot for Pyroptosis-Related Proteins
-
Sample Collection: Collect cell lysates and culture supernatants.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an 8-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against NLRP3 (1:1000), Cleaved Caspase-1 (1:1000), and GSDMD-N (1:1000). Use an antibody against β-actin (1:5000) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β
-
Sample Collection: Collect the cell culture supernatant after treatment.
-
Assay Procedure: Perform the ELISA according to the manufacturer's instructions for a commercial human or mouse IL-1β ELISA kit.
-
Data Analysis: Generate a standard curve using recombinant IL-1β and determine the concentration of IL-1β in the samples.
Caspase-1 Activity Assay
-
Sample Preparation: Prepare cell lysates according to the assay kit's instructions.
-
Assay Procedure: Use a fluorometric or luminometric caspase-1 activity assay kit (e.g., using a substrate like Ac-YVAD-AMC or Z-WEHD-aminoluciferin).[9] Add the caspase-1 substrate to the cell lysates and incubate as recommended.
-
Measurement: Measure the fluorescence (Ex/Em = 400/505 nm for AFC) or luminescence using a plate reader.
-
Data Analysis: Calculate the fold-change in caspase-1 activity relative to the untreated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Sample Collection: Collect the cell culture supernatant.
-
Assay Procedure: Use a commercial LDH cytotoxicity assay kit. Transfer the supernatant to a new plate and add the LDH reaction mixture.
-
Measurement: Incubate the plate and measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control and maximum LDH release (from lysed cells).[2]
Conclusion
This compound presents a promising, mechanistically distinct approach to modulating microglial pyroptosis by targeting HDAC3. Its efficacy, when compared to direct inhibitors of the pyroptosis pathway, highlights the potential of targeting upstream regulatory mechanisms. The experimental protocols provided herein offer a standardized framework for the validation and comparison of novel pyroptosis modulators. Further investigation into the in vivo efficacy and safety of these compounds is warranted to translate these findings into therapeutic applications for neuroinflammatory disorders.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Disulfiram, an aldehyde dehydrogenase inhibitor, works as a potent drug against sepsis and cancer via NETosis, pyroptosis, apoptosis, ferroptosis, and cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parthenolide Relieves Pain and Promotes M2 Microglia/Macrophage Polarization in Rat Model of Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pre-symptomatic Caspase-1 inhibitor delays cognitive decline in a mouse model of Alzheimer disease and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FDA-approved disulfiram inhibits pyroptosis by blocking gasdermin D pore formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FDA-approved disulfiram inhibits pyroptosis by blocking gasdermin D pore formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caspase-1 Assay Kit (Fluorometric) (ab39412) | Abcam [abcam.com]
Safety Operating Guide
Proper Disposal of BRD3308: A Guide for Laboratory Professionals
For immediate reference, BRD3308 and its containers must be disposed of as hazardous waste. This requires adherence to specific protocols to ensure the safety of laboratory personnel and the environment. All disposal procedures should be conducted in accordance with local, state, and federal regulations.
Essential Disposal Procedures
Disposal of this compound, a potent and selective HDAC3 inhibitor, necessitates careful handling to mitigate potential hazards. The primary method of disposal is to treat it as hazardous chemical waste.
Solid Waste:
-
Unused or expired solid this compound should be collected in a clearly labeled, sealed container.
-
This container must be designated for hazardous chemical waste.
Liquid Waste (Solutions):
-
Solutions containing this compound, such as those prepared with DMSO, ethanol, or DMF, must also be treated as hazardous waste.
-
Do not pour solutions containing this compound down the drain.
-
Collect all liquid waste in a sealed, properly labeled container designed for hazardous chemical waste.
Contaminated Materials:
-
Any materials that have come into contact with this compound, including personal protective equipment (PPE), pipette tips, and culture plates, should be considered contaminated.
-
These materials must be decontaminated if possible or disposed of as hazardous waste.
Key Operational and Safety Information
For easy reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 1550053-02-5 | [1] |
| Molecular Formula | C₁₅H₁₄FN₃O₂ | [1] |
| Molecular Weight | 287.3 g/mol | [1] |
| Solubility in DMSO | 30 mg/mL | [1] |
| Solubility in Ethanol | 30 mg/mL | [1] |
| Solubility in DMF | 30 mg/mL | [1] |
Experimental Protocols
While specific experimental protocols will vary based on the research objectives, the handling and preparation of this compound solutions require consistent safety measures.
Protocol for Preparation of a 10 mM Stock Solution in DMSO:
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, calibrated pipettes.
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound based on the desired volume. For 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 287.3 g/mol * (1000 mg / 1 g) = 2.873 mg
-
-
Procedure:
-
Weigh out 2.873 mg of this compound powder in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex thoroughly until the solid is completely dissolved.
-
Store the stock solution at -20°C or -80°C as recommended by the supplier.
-
Disposal Workflow
The following diagram illustrates the proper disposal workflow for this compound waste.
Caption: Disposal workflow for solid and liquid this compound waste.
This compound Signaling Pathway Inhibition
This compound is a selective inhibitor of Histone Deacetylase 3 (HDAC3). The simplified diagram below illustrates its primary mechanism of action.
Caption: this compound inhibits HDAC3-mediated histone deacetylation.
References
Essential Safety and Logistics for Handling BRD3308
For researchers, scientists, and drug development professionals working with BRD3308, a selective HDAC3 inhibitor, adherence to strict safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound. This information is compiled from safety data sheets provided by leading chemical suppliers.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles | Protects eyes from splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Dust mask or respirator | Required when handling the compound in powder form to prevent inhalation. |
Operational Plan: Step-by-Step Handling Protocol
Proper handling of this compound is critical to prevent exposure and ensure experimental integrity. The following workflow outlines the standard operating procedure for working with this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Method |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container. |
| Contaminated PPE (e.g., gloves, lab coat) | Dispose of as hazardous waste. |
| Solutions containing this compound | Collect in a sealed, labeled hazardous waste container. |
The following diagram illustrates the decision-making process for the disposal of materials related to this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
